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Core Science & Biosynthesis

Foundational

CAS number for 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol

An In-Depth Technical Guide to 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Table of Contents Introducti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Table of Contents

  • Introduction

  • Proposed Synthesis of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol

  • Purification and Characterization

  • Potential Applications and Future Research

  • Safety and Handling

  • References

Introduction

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol is a tertiary alcohol containing a synthetically versatile 5-bromo-2-fluorophenyl group. The presence of both bromine and fluorine atoms on the phenyl ring offers multiple opportunities for further chemical modifications. The fluorine atom can influence the compound's electronic properties and metabolic stability, which is of significant interest in drug design. The bromine atom can be readily converted to other functional groups through various cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules.

As of the writing of this guide, a specific CAS number for 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol has not been assigned in major chemical databases. This suggests that the compound is not a widely available commercial product and likely requires de novo synthesis for research purposes.

Proposed Synthesis of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol

The most direct and reliable method for the synthesis of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol is through the nucleophilic addition of a methyl group to the carbonyl carbon of a suitable precursor ketone. The commercially available 1-(5-Bromo-2-fluorophenyl)propan-1-one serves as an ideal starting material for this transformation using a Grignard reaction.[1][2]

Reaction Principle

The Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[3] In this proposed synthesis, methylmagnesium bromide (CH₃MgBr) will be used as the Grignard reagent. The nucleophilic methyl group from the Grignard reagent will attack the electrophilic carbonyl carbon of 1-(5-Bromo-2-fluorophenyl)propan-1-one. This is followed by an acidic workup to protonate the resulting alkoxide and yield the desired tertiary alcohol.

Experimental Protocol

Materials:

  • 1-(5-Bromo-2-fluorophenyl)propan-1-one

  • Methylmagnesium bromide (typically 3.0 M solution in diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, and condenser (all oven-dried)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inlet for an inert gas. The entire apparatus should be maintained under a positive pressure of nitrogen or argon to exclude moisture, which can quench the Grignard reagent.

  • Addition of Starting Material: Dissolve 1-(5-Bromo-2-fluorophenyl)propan-1-one in anhydrous diethyl ether or THF in the reaction flask. Cool the solution to 0 °C using an ice bath.

  • Grignard Reagent Addition: Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of the ketone. The addition should be done dropwise to control the exothermic reaction. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Reaction Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the excess Grignard reagent and the intermediate magnesium alkoxide. This is a safer alternative to using strong acids, which could promote side reactions.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol Start Start: 1-(5-Bromo-2-fluorophenyl)propan-1-one in Anhydrous Ether Reaction Grignard Reaction (0°C to Room Temp) Start->Reaction Grignard Methylmagnesium Bromide (CH3MgBr) Grignard->Reaction Quench Quench with Saturated aq. NH4Cl Reaction->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Drying Drying with Anhydrous MgSO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol Evaporation->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the synthesis of the target tertiary alcohol.

Purification and Characterization

The crude product obtained after solvent evaporation is likely to contain unreacted starting material and side products. Purification by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is recommended to obtain the pure tertiary alcohol.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol. The NMR chemical shifts are estimations and may vary slightly in experimental conditions.[4][5][6]

Technique Expected Data
¹H NMR * Aromatic Protons (3H): Multiplets in the range of 7.0-7.6 ppm.
  • CH₂ Protons (2H): A singlet or a pair of doublets (diastereotopic protons) around 2.9-3.2 ppm.

  • CH₃ Protons (6H): A singlet around 1.2-1.5 ppm.

  • OH Proton (1H): A broad singlet, chemical shift is concentration-dependent and can be exchanged with D₂O. | | ¹³C NMR | * Aromatic Carbons (6C): Peaks in the range of 115-160 ppm. The carbon attached to fluorine will show a large C-F coupling constant.

  • Quaternary Carbon (C-OH): A peak around 70-80 ppm.

  • CH₂ Carbon: A peak around 40-50 ppm.

  • CH₃ Carbons: A peak around 25-35 ppm. | | IR Spectroscopy | * O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.[7][8]

  • C-H Stretch (aliphatic): Medium to strong absorptions around 2850-3000 cm⁻¹.

  • C-O Stretch (tertiary alcohol): A strong absorption in the range of 1100-1210 cm⁻¹.[7]

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 500-600 cm⁻¹. | | Mass Spectrometry | * Molecular Ion (M⁺): Expected to be weak or absent. Look for characteristic isotopic pattern of bromine (M⁺ and M⁺+2 in approximately 1:1 ratio).

  • Major Fragments: Alpha-cleavage leading to the loss of a methyl radical (M-15) or an ethyl radical (M-29). Dehydration (M-18) is also a common fragmentation pathway for alcohols.[9] |

Potential Applications and Future Research

The structural motifs present in 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol make it an attractive scaffold for further chemical exploration.

  • Medicinal Chemistry: The 5-bromo-2-fluorophenyl group is found in several biologically active molecules. The title compound can serve as a precursor to novel drug candidates. The bromine atom can be used as a handle for introducing diversity through Suzuki, Stille, or other cross-coupling reactions to build more complex molecular architectures.

  • Materials Science: Fluorinated organic compounds often exhibit unique properties such as high thermal stability and altered electronic characteristics. This compound could be a building block for the synthesis of novel polymers or liquid crystals.

Future research could focus on the derivatization of the hydroxyl group or the modification of the aromatic ring to explore the structure-activity relationships of its derivatives in various biological assays or to investigate their material properties.

Safety and Handling

Safe laboratory practice is paramount when working with the reagents and the product described in this guide.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling any of the chemicals.[10][11]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[11]

  • Grignard Reagent: Methylmagnesium bromide is highly reactive and pyrophoric upon contact with air and reacts violently with water. It should be handled under an inert atmosphere.[3]

  • Organobromine Compounds: Organobromine compounds can be toxic and should be handled with care. Avoid skin contact and inhalation.[12][13]

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench any unreacted Grignard reagent carefully before disposal.

References

  • Chad's Prep. Synthesis of Alcohols; Grignard Addition. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
  • The Organic Chemistry Tutor. (2026, January 25). Synthesize ANY alcohol with Grignard Magic from Ketones! Organic Chemistry. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available from: [Link]

  • ResearchGate. Evaluation of Infrared Spectroscopic Methods for the Study of Structural Properties of Liquid Alcohols. Available from: [Link]

  • Spectroscopy Online. (2020, December 20). Alcohols—The Rest of the Story. Available from: [Link]

  • Wikipedia. Organobromine chemistry. Available from: [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Available from: [Link]

  • Vapourtec. (2024, May 9). Grignard Chemistry. Available from: [Link]

  • NC State University Libraries. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

  • BYJU'S. Grignard Reagent. Available from: [Link]

  • NC State University Libraries. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 8). 15.12: Spectroscopy of Alcohols and Phenols. Available from: [Link]

  • PENTA. (2024, September 20). Bromine - SAFETY DATA SHEET. Available from: [Link]

  • PMC. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Available from: [Link]

  • Chemaxon Docs. NMR Predictor - Documentation. Available from: [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available from: [Link]

  • ICL Group. BROMINE - Safety Handbook. Available from: [Link]

  • The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available from: [Link]

  • MDPI. (2025, January 28). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available from: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

Sources

Exploratory

Strategic Synthesis & Functionalization: 5-Bromo-2-Fluorophenyl Homobenzylic Tertiary Alcohols

Executive Summary & Strategic Value Target Scaffold: Homobenzylic tertiary alcohols incorporating the 5-bromo-2-fluorophenyl moiety. In modern medicinal chemistry, this specific scaffold represents a "privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Target Scaffold: Homobenzylic tertiary alcohols incorporating the 5-bromo-2-fluorophenyl moiety.

In modern medicinal chemistry, this specific scaffold represents a "privileged structure" for two critical reasons:

  • The Fluorine Effect: The ortho-fluorine atom (relative to the alkyl chain) provides metabolic stability by blocking the P450-labile benzylic position and modulating the pKa of the adjacent methylene protons. Additionally, it induces a specific conformational bias via electrostatic repulsion with the alcohol oxygen.

  • The Bromine Handle: The meta-bromine serves as a latent functional group for late-stage diversification (LSD). It is chemically orthogonal to the alcohol formation conditions, allowing researchers to construct the core skeleton first and then elaborate via Suzuki-Miyaura or Buchwald-Hartwig couplings.

This guide details the high-precision synthesis of this core, favoring Zinc-mediated Barbier conditions over traditional Grignard routes to minimize Wurtz coupling and maximize chemoselectivity.

Retrosynthetic Logic

The construction of the homobenzylic tertiary alcohol (


) is most efficiently achieved via a disconnection at the C(

)-C(

) bond. This implies a nucleophilic attack of a 5-bromo-2-fluorobenzyl species (

) onto a ketone (

).

Retrosynthesis Target Target: Homobenzylic Tertiary Alcohol (Ar-CH2-C(OH)R1R2) Precursors Precursors: Ketone (R1-CO-R2) + 5-Br-2-F-Benzyl Bromide Target->Precursors Disconnection (C-C Bond Formation)

Figure 1: Retrosynthetic analysis highlighting the convergent assembly.

Critical Synthetic Protocols

Method A: Zinc-Mediated Barbier Reaction (Recommended)

Why this is superior: Traditional Grignard formation with benzyl halides is notorious for Wurtz coupling (homo-coupling to form


), which drastically lowers yield. The Barbier reaction generates the organometallic species in situ in the presence of the electrophile, keeping the concentration of the reactive nucleophile low and suppressing dimerization.
Reagents
  • Substrate: 5-Bromo-2-fluorobenzyl bromide (CAS: 99725-12-9).[1][2][3]

  • Electrophile: Target Ketone (asymmetric or symmetric).

  • Metal: Zinc dust (activated).[4]

  • Solvent: THF/Sat. aq. NH

    
    Cl (1:1) or pure THF.
    
Step-by-Step Protocol
  • Activation: Wash Zn dust (1.5 equiv) with dilute HCl, then water, ethanol, and ether. Dry under vacuum. Expert Tip: Use 1-2 mol%

    
     or 1,2-dibromoethane if initiation is sluggish.
    
  • Setup: In a flask equipped with a reflux condenser, suspend the activated Zn and the Ketone (1.0 equiv) in THF.

  • Addition: Add the 5-bromo-2-fluorobenzyl bromide (1.2 equiv) dropwise.

    • Note: The reaction is exothermic.[5] Maintain temperature at 25–30°C. Do not reflux unless the ketone is sterically hindered.

  • Monitoring: The ortho-fluorine provides a distinct handle for reaction monitoring via

    
    F NMR (shift from ~ -115 ppm in bromide to ~ -118 ppm in alcohol).
    
  • Quench: Pour into saturated NH

    
    Cl. Extract with EtOAc.[6]
    
  • Purification: Silica gel chromatography. (Note: The tertiary alcohol is often less polar than the starting ketone).

Method B: Magnesium-Mediated Grignard (Traditional)

Use Case: Only when anhydrous conditions are strictly required or the ketone is unreactive to Zn.

Protocol Adjustments
  • Temperature: Must be kept between -5°C and 0°C during formation to prevent Wurtz coupling.

  • Dilution: High dilution (0.1 M) favors monomer formation over dimerization.

  • Chemoselectivity Warning: The meta-bromine on the aromatic ring is stable to Mg at 0°C, but refluxing can cause Mg insertion into the

    
     bond, leading to polymerization.
    

Comparative Analysis: Grignard vs. Barbier

FeatureGrignard Route (Mg)Barbier Route (Zn)
Wurtz Coupling Risk High (Major impurity)Low (Negligible)
Moisture Sensitivity Extreme (Requires dry solvents)Low (Can run in aqueous media)
Ar-Br Stability Moderate (Risk of exchange)High (Chemoselective)
Operational Ease Two-step (Form then Add)One-pot (Simultaneous)
Yield (Typical) 45-60%75-92%

Downstream Functionalization Pathway

Once the homobenzylic alcohol is secured, the 5-bromo substituent becomes the focal point for library generation.

Functionalization Core Core Scaffold: 5-Br-2-F-Homobenzylic Alcohol Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Core->Suzuki Biaryl Synthesis Buchwald Buchwald-Hartwig Amination (Pd2(dba)3, BINAP, Amines) Core->Buchwald C-N Bond Formation Heck Heck Reaction (Pd(OAc)2, Alkenes) Core->Heck Alkenylation

Figure 2: Divergent synthesis strategies utilizing the bromine handle.

Expert Insight on Functionalization

When performing Pd-catalyzed couplings on this scaffold, the tertiary alcohol can act as a directing group or, conversely, can poison the catalyst if not protected.

  • Recommendation: If the coupling requires high temperatures (>80°C), protect the tertiary alcohol as a TMS ether or MOM ether to prevent retro-aldol type decomposition or dehydration.

References

  • Barbier Reaction vs.

    • Source: Li, C. J. (1996).[4] Aqueous Barbier-Grignard type reaction: scope, mechanism, and synthetic applications. Tetrahedron, 52(19), 6459-6473.

  • Fluorine in Medicinal Chemistry

    • Source: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Synthesis of 5-bromo-2-fluorobenzyl derivatives (Patent Example)

    • Source: World Intellectual Property Organization. (2015).[7][8] Patent WO2015175638A1 - Inhibitors of Bruton's Tyrosine Kinase.

  • Wurtz Coupling Suppression

    • Source: Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation.[4][7][9][10][11] Coordination Chemistry Reviews, 248(7-8), 623-652.

Sources

Foundational

Strategic Deployment of 5-Bromo-2-Fluorobenzyl Tertiary Alcohols in Medicinal Chemistry

Synthesis, Stability, and Application Guide Executive Summary In modern drug discovery, the 5-bromo-2-fluorobenzyl tertiary alcohol scaffold represents a high-value "privileged structure" that addresses three critical ch...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Stability, and Application Guide

Executive Summary

In modern drug discovery, the 5-bromo-2-fluorobenzyl tertiary alcohol scaffold represents a high-value "privileged structure" that addresses three critical challenges: metabolic stability, solubility, and modular diversifiability. Unlike their secondary alcohol counterparts, which are prone to rapid oxidative clearance (conversion to ketones), tertiary benzylic alcohols often resist direct metabolism, acting as robust hydrogen-bond donors/acceptors.

This technical guide details the strategic application of this building block, providing validated synthetic protocols, physicochemical rationale, and divergent functionalization strategies for medicinal chemists.

Part 1: Structural Rationale & Physicochemical Properties

The integration of a tertiary alcohol at the benzylic position of a 5-bromo-2-fluorobenzene core offers a unique combination of electronic and steric benefits.

1.1 The "Metabolic Shield" Effect

Secondary benzylic alcohols are frequently metabolic "soft spots," susceptible to rapid oxidation by alcohol dehydrogenases (ADHs) or Cytochrome P450s to form ketones. This often leads to rapid clearance or toxic metabolites.

  • Tertiary Advantage: The quaternary carbon prevents oxidation to a ketone. The steric bulk of the geminal alkyl groups (the "Gem-Dimethyl" or "Thorpe-Ingold" effect) restricts access to the hydroxyl group by glucuronosyltransferases, often improving oral bioavailability.

1.2 The Ortho-Fluorine Effect

The fluorine atom at the 2-position (ortho to the alcohol tether) is not merely a metabolic blocker; it exerts profound electronic control:

  • Acidity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the tertiary alcohol, making it a stronger hydrogen bond donor (HBD).

  • Conformational Lock: Through repulsive electrostatic interactions with the alcohol oxygen or attractive C-F···H-O intramolecular hydrogen bonding, the fluorine atom restricts bond rotation, potentially pre-organizing the molecule for receptor binding (bioactive conformation).

1.3 Physicochemical Profile Comparison[1][2][3][4]
PropertySecondary Alcohol (

)
Tertiary Alcohol (

)
Impact on Drug Design
Metabolic Fate Oxidation to KetoneStable / Phase II Glucuronidation (Slow) Extended Half-life (

)
H-Bond Donor ModerateEnhanced (due to 2-F induction) Improved Potency
Solubility ModerateHigh Improved Formulation
Lipophilicity Lower LogPHigher LogP (tunable via R groups) BBB Permeability Tuning
Part 2: Synthetic Methodologies

To access this scaffold, two primary routes are recommended depending on the symmetry of the desired alkyl groups at the benzylic position.

2.1 Critical Control Point: Chemoselectivity

The Challenge: The 5-bromo substituent is susceptible to Lithium-Halogen exchange (Li-Hal) or Magnesium-Halogen exchange. The Solution: When using organolithiums or Grignards to form the alcohol, temperature control is paramount . Nucleophilic addition to the carbonyl (ketone/ester) is kinetically faster than halogen exchange at low temperatures (-78°C to 0°C).

2.2 Route A: The Asymmetric Approach (From Acetophenones)

Target:



Best for: Creating chiral centers (racemic mixture requires resolution) or specific non-symmetric analogs.

Protocol 1: Chemoselective Grignard Addition

  • Starting Material: 1-(5-bromo-2-fluorophenyl)ethan-1-one.

  • Reagents:

    
     (1.2 equiv), Anhydrous THF or Et₂O.
    
  • Procedure:

    • Cool a solution of the ketone in anhydrous THF to -78°C (dry ice/acetone bath).

    • Add the Grignard reagent dropwise over 30 minutes. Note: Slow addition prevents local heating which could trigger Br-exchange.

    • Stir at -78°C for 1 hour, then allow to warm to 0°C.

    • Quench: Pour into saturated aqueous

      
      .
      
    • Purification: Silica gel chromatography (0-20% EtOAc/Hexanes).

    • Yield Expectation: 85-95%.

2.3 Route B: The Symmetric Approach (From Esters)

Target:


 (e.g., Gem-dimethyl, Gem-diethyl)
Best for: Rapid library generation where chirality is not desired.

Protocol 2: Double Nucleophilic Addition

  • Starting Material: Methyl 5-bromo-2-fluorobenzoate.

  • Reagents:

    
     (2.5 equiv - excess required), Anhydrous THF.
    
  • Procedure:

    • Dissolve ester in THF; cool to 0°C (ice bath). Note: Esters are less reactive than ketones; -78°C may be too sluggish, but 0°C is usually safe for the 5-Br bond with standard alkyl Grignards.

    • Add Grignard reagent slowly. The first equivalent forms the ketone; the second forms the alcohol.

    • Reflux may be required for bulky R groups (e.g., Isopropyl), but monitor for Br-exchange by LCMS.

    • Quench: Acidic quench (

      
      ) to ensure alkoxide protonation.
      
Part 3: Divergent Synthesis & Visualization

Once the tertiary alcohol "head" is established, the 5-bromo position serves as a universal handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira).

Strategic Note: It is often superior to install the tertiary alcohol first. The alcohol group is robust and compatible with Pd-catalyzed coupling conditions (often without protection), whereas the carbonyl precursors (ketones/esters) can participate in side reactions or poison catalysts.

Workflow Visualization

G Start Start: 5-Bromo-2-Fluorobenzoate (or Acetophenone) Decision Target Symmetry? Start->Decision RouteA Route A: Asymmetric (Add R-MgX to Ketone) Decision->RouteA Chiral/Different R RouteB Route B: Symmetric (Add 2x R-MgX to Ester) Decision->RouteB Gem-Dialkyl Intermed Scaffold Generated: 5-Bromo-2-Fluoro-Tert-Alcohol RouteA->Intermed Low Temp (-78°C) RouteB->Intermed 0°C to RT Div1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Intermed->Div1 Div2 Buchwald-Hartwig (HNR2, Pd cat.) Intermed->Div2 Div3 Sonogashira (Alkyne, Cu/Pd) Intermed->Div3 Final Final Drug Candidate Div1->Final Div2->Final Div3->Final

Caption: Figure 1. Divergent synthetic workflow prioritizing the installation of the tertiary alcohol prior to palladium-catalyzed diversification.

Part 4: Metabolic Logic Diagram

The following diagram illustrates the mechanistic basis for selecting the tertiary alcohol over the secondary alcohol.

MetabolicFate SecAlc Secondary Alcohol (Ar-CH(OH)-R) CYP CYP450 / ADH (Oxidation) SecAlc->CYP High Affinity TertAlc Tertiary Alcohol (Ar-C(Me)(R)-OH) TertAlc->CYP Blocked (Quaternary C) Stable Unchanged Drug (Excreted/Active) TertAlc->Stable Major Pathway Gluc Glucuronide (Phase II) TertAlc->Gluc Minor Pathway (Sterically Slowed) Ketone Ketone Metabolite (Reactive/Cleared) CYP->Ketone Rapid

Caption: Figure 2. Metabolic stability comparison. Tertiary alcohols block the oxidative pathway to ketones, significantly extending in vivo half-life.

References
  • Metabolic Stability of Tertiary Alcohols

    • Shanu-Wilson, J. (2025). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery.

    • Context: Validates the "metabolic shield" concept where tertiary alcohols prevent oxid
  • Synthetic Methodology (Grignard Selectivity)

    • Knochel, P., et al. (2011). Selective Metalation and Additions. Sigma-Aldrich / Merck.

    • Context: Provides grounding for the chemoselectivity of Grignard reagents in the presence of sensitive halides.
  • Building Block Availability & Properties

    • PubChem Compound Summary for 5-Bromo-2-fluoropyrimidine (Analogous chemistry). National Center for Biotechnology Information.

    • Context: Confirms physicochemical data (LogP, H-bond counts) for the fluoro-bromo-aryl core.
  • Fluorine in Medicinal Chemistry

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry.

    • Context: Authoritative source on the electronic and conformational effects of ortho-fluorine substitution.

Sources

Exploratory

Solubility and stability data of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol

An In-depth Technical Guide to the Solubility and Stability of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol Introduction: Charting the Course for a New Chemical Entity In the landscape of drug discovery and development...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol

Introduction: Charting the Course for a New Chemical Entity

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is governed by its fundamental physicochemical properties. Among the most critical of these are solubility and stability. These parameters are not mere data points; they are foundational pillars that dictate a molecule's bioavailability, inform its formulation strategy, determine its shelf-life, and ultimately, impact its safety and efficacy.

This guide focuses on the strategic evaluation of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol , a compound for which extensive public data is not yet available. The absence of established data necessitates a foundational approach. Therefore, this document serves as both a technical guide and a strategic blueprint for researchers, scientists, and drug development professionals. It outlines the principles and methodologies required to thoroughly characterize the solubility and stability of this NCE, or any similar molecule.

We will move beyond theoretical discussions to provide field-proven, step-by-step protocols grounded in regulatory expectations and scientific rigor. The causality behind each experimental choice will be explained, ensuring that the described workflows are self-validating systems. By adhering to these principles, a research team can build a comprehensive data package that is robust, reliable, and ready for regulatory scrutiny.

Section 1: Physicochemical Profile and Strategic Considerations

The structure of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol—featuring a substituted aromatic ring and a tertiary alcohol—provides initial clues to its behavior. The fluorophenyl group suggests potential metabolic stability, while the tertiary alcohol introduces a site for potential hydrogen bonding, influencing solubility. The molecule's overall lipophilicity, likely to be moderate to high, will be a key factor in its aqueous solubility. A critical first step in pre-formulation is to determine these properties experimentally.

The Imperative of Solubility Analysis

Aqueous solubility is a gatekeeper for oral bioavailability. A drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, a framework that guides development and regulatory decisions.[1] A drug is deemed "highly soluble" if its highest marketed dose dissolves in 250 mL or less of aqueous media across a pH range of 1.2 to 6.8.[1][2] Determining where 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol falls within this system is a primary objective.

The Critical Nature of Stability Assessment

Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[3] Forced degradation, or stress testing, is a crucial component of this process.[4][5] These studies are designed to deliberately degrade the sample under conditions more severe than accelerated stability testing.[5][6] The objectives are multifaceted: to identify likely degradation products, understand degradation pathways, and, most importantly, to develop and validate a stability-indicating analytical method (SIAM) .[4][7][8] A SIAM must be able to accurately measure the active pharmaceutical ingredient (API) without interference from any degradants, excipients, or impurities.[9]

Section 2: A Practical Guide to Solubility Determination

The definitive measure of solubility is the thermodynamic equilibrium solubility, which is best determined using the shake-flask method.[1] This method measures the concentration of a saturated solution when the dissolved solute is in equilibrium with an excess of the most stable solid form.[1]

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to determine the pH-dependent aqueous solubility profile, a critical dataset for any NCE.

Objective: To determine the equilibrium solubility of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol in various aqueous buffers.

Materials:

  • 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol (crystalline solid)

  • Aqueous buffers: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid)

  • Calibrated pH meter

  • Orbital shaker with temperature control (set to 37 ± 1 °C)

  • Centrifuge

  • Low-binding filter units (e.g., 0.22 µm PVDF)

  • Validated HPLC-UV method for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to vials containing each of the aqueous buffers. The excess solid is crucial to ensure equilibrium is reached with undissolved material.

  • Equilibration: Place the vials in the temperature-controlled orbital shaker at 37 °C. Agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.[1] Preliminary experiments should be run to determine the time required to reach a plateau in concentration.

  • Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours), carefully withdraw an aliquot from the upper portion of the suspension.

  • Phase Separation: Immediately separate the solid and liquid phases. This is a critical step to prevent further dissolution. Centrifuge the aliquot at high speed, then filter the supernatant through a low-binding filter to remove any remaining solid particles.[1][10]

  • Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • pH Verification: Measure the pH of the remaining solution in each vial to confirm it has not changed during the experiment.

Data Presentation: Solubility Profile

The results should be summarized in a clear, concise table.

Buffer (pH)Temperature (°C)Solubility (mg/mL)Dose/Solubility Volume (mL)BCS Solubility Class
pH 1.237ResultCalculationAssessment
pH 4.537ResultCalculationAssessment
pH 6.837ResultCalculationAssessment
Calculated by dividing the highest anticipated clinical dose (in mg) by the measured solubility (in mg/mL). A value ≤ 250 mL indicates high solubility.[2]
Visualization: Solubility Assessment Workflow

G Solubility Assessment Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Evaluation A Add Excess Solid API to pH Buffers (1.2, 4.5, 6.8) B Agitate at 37°C (24-72 hours) A->B Shake-Flask Method C Withdraw Aliquot B->C At Time Points D Centrifuge & Filter (0.22 µm) C->D Phase Separation E Quantify by HPLC-UV D->E Analysis F Determine Solubility (mg/mL) E->F G Calculate Dose/Solubility Volume F->G H Assign BCS Class G->H

Caption: Workflow for determining BCS solubility class.

Section 3: A Robust Strategy for Stability and Forced Degradation Analysis

The foundation of any stability program is the development of a validated stability-indicating method. This is achieved through a systematic forced degradation study.[9][11] The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that the primary degradation products are generated at a sufficient level for detection and resolution.[6]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating HPLC method for 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol.

Materials:

  • API in both solid and solution form (e.g., dissolved in acetonitrile/water)

  • Hydrochloric acid (HCl, e.g., 0.1 N)

  • Sodium hydroxide (NaOH, e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂, e.g., 3%)

  • Temperature-controlled ovens/water baths

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • HPLC system with UV/PDA detector (and ideally, a mass spectrometer)

Procedure: A control sample (unstressed) should be analyzed alongside all stressed samples.

  • Acidic Hydrolysis:

    • Incubate the API solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C).

    • Monitor the reaction over time (e.g., 2, 4, 8, 24 hours).

    • Once target degradation is achieved, neutralize the sample before HPLC analysis.

  • Basic Hydrolysis:

    • Incubate the API solution with 0.1 N NaOH at room temperature or slightly elevated temperature.

    • Monitor closely, as base-catalyzed reactions can be rapid.

    • Neutralize the sample before analysis.

  • Oxidative Degradation:

    • Treat the API solution with 3% H₂O₂ at room temperature.

    • Protect from light to prevent photolytic contributions.

    • Monitor over time until target degradation is achieved.

  • Thermal Degradation:

    • Expose the solid API to dry heat (e.g., 80 °C) for an extended period (e.g., 7 days).

    • Also, reflux the API in solution.

    • Analyze for degradation.

  • Photostability:

    • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[12][13]

    • A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

Development of a Stability-Indicating HPLC Method (SIAM)

The samples generated from the forced degradation study are used to develop the SIAM.

  • Chromatographic System: Reversed-phase HPLC (RP-HPLC) is the most common choice for small-molecule drugs.[14]

  • Column Selection: Screen various column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find one that provides the best selectivity between the parent peak and the degradation products.

  • Mobile Phase Optimization: A typical mobile phase consists of a mixture of water (or buffer) and an organic solvent like acetonitrile or methanol.[7] A gradient elution is often necessary to separate all components with good resolution in a reasonable timeframe.[14]

  • Detector: A photodiode array (PDA) detector is invaluable as it can assess peak purity by comparing spectra across a single peak. Mass spectrometry (MS) is highly recommended for peak tracking and identification of unknown degradants.[14]

  • Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity . Specificity is proven by demonstrating that the parent API peak is resolved from all degradation product peaks.

Data Presentation: Forced Degradation Summary
Stress ConditionTime/Temp% Assay of Parent% DegradationNumber of DegradantsMass Balance (%)
Control (Unstressed)N/A100.00.00100.0
0.1 N HCl60 °C, 8hResultCalculationResultCalculation
0.1 N NaOH25 °C, 4hResultCalculationResultCalculation
3% H₂O₂25 °C, 24hResultCalculationResultCalculation
Thermal (Solid)80 °C, 7dResultCalculationResultCalculation
Photolytic (ICH Q1B)StandardResultCalculationResultCalculation
Visualization: Forced Degradation & SIAM Development Workflow

G Forced Degradation & SIAM Development cluster_stress Stress Conditions cluster_analysis Analysis & Method Development cluster_validation Validation & Application A API (Solid & Solution) B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H₂O₂) A->D E Thermal A->E F Photolytic (ICH Q1B) A->F G Generate Stressed Samples (~5-20% Degradation) B->G C->G D->G E->G F->G H Develop HPLC Method (Column, Mobile Phase) G->H Inject & Screen I Assess Peak Purity (PDA & MS) H->I J Optimize for Resolution (API vs. Degradants) I->J J->H Iterate K Validate SIAM (Specificity is Key) J->K Final Method L Use for Formal Stability Studies K->L

Caption: Workflow for forced degradation and SIAM development.

Section 4: Interpretation and Implications for Drug Development

The data generated from these solubility and stability studies are not academic exercises; they are critical inputs for major development decisions.

  • Formulation Development: If the compound is found to have low aqueous solubility (a likely scenario for a molecule of this structure), formulation strategies such as particle size reduction (micronization), amorphous solid dispersions, or lipid-based formulations will need to be explored. The stability data, particularly from hydrolysis and oxidation studies, will guide the selection of compatible excipients.[5]

  • Packaging and Storage: If the compound is sensitive to light or moisture, as determined by the photostability and solid-state thermal studies, it will require protective packaging (e.g., amber vials, blister packs with desiccant).[5] The stability data directly informs the recommended storage conditions (e.g., "Store at 25 °C, protected from light").

  • Regulatory Submissions: A comprehensive stability data package, underpinned by a validated stability-indicating method, is a non-negotiable component of any regulatory submission (e.g., an Investigational New Drug application or a New Drug Application).[12][15]

Conclusion

While specific experimental data for 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol is not publicly available, a clear and robust pathway exists for its comprehensive characterization. By systematically applying the principles of equilibrium solubility determination and forced degradation, researchers can build a foundational understanding of this new chemical entity. The detailed protocols and strategic workflows presented in this guide provide the necessary tools to generate a high-quality data package. This data will not only satisfy regulatory requirements but will also provide invaluable insights to guide the entire drug development process, from initial formulation to final product manufacturing, ensuring the delivery of a safe, stable, and effective therapeutic.

References

  • Stability Indicating HPLC Method Development: A Review - IRJPMS.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC Intern
  • stability indicating hplc method development: a review - Academia.edu.
  • Stability Indic
  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd.
  • How to Develop Stability Indicating HPLC Methods - The Royal Society of Chemistry.
  • Quality Guidelines - ICH.
  • ICH: New Guideline for Stabilities - ECA Academy.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA).
  • ICH Q1 guideline on stability testing of drug substances and drug products - EMA.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Determination of Solubility in Pharmaceuticals | Pharmaguideline.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFIC
  • Development of forced degradation and stability indic
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider

Sources

Foundational

Strategic Bioisosterism: The 5-Bromo-2-Fluorophenyl Scaffold in Drug Design

The following technical guide details the strategic replacement and optimization of the 5-bromo-2-fluorophenyl moiety in drug discovery. Executive Summary The 5-bromo-2-fluorophenyl moiety is a "privileged substructure"...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic replacement and optimization of the 5-bromo-2-fluorophenyl moiety in drug discovery.

Executive Summary

The 5-bromo-2-fluorophenyl moiety is a "privileged substructure" frequently encountered in kinase inhibitors, GPCR ligands, and protein-protein interaction inhibitors. Its pharmacological utility stems from a precise convergence of steric and electronic features: the 2-fluoro substituent provides metabolic blocking and conformational restriction, while the 5-bromo atom acts as a hydrophobic anchor capable of forming high-energy halogen bonds (X-bonds) with backbone carbonyls or Lewis bases in the binding pocket.

However, this scaffold often suffers from poor aqueous solubility and high lipophilicity (cLogP), leading to suboptimal pharmacokinetic (PK) profiles. This guide provides a decision-making framework for replacing this moiety with bioisosteres that retain biological potency while improving physicochemical properties.

Mechanistic Rationale: Why This Scaffold Works

Before designing isosteres, one must understand the specific interactions driving the affinity of the parent scaffold.

The Sigma Hole (σ-hole) Effect

The 5-bromo substituent is not merely a hydrophobic lump. It exhibits a region of positive electrostatic potential (ESP) on its distal tip, known as the σ-hole .[1][2]

  • Mechanism: The electron-withdrawing nature of the aromatic ring (enhanced by the 2-fluoro group) pulls electron density away from the bromine atom, creating an electron-deficient "cap" opposite the C-Br bond.

  • Interaction: This positive cap interacts with nucleophilic residues (e.g., carbonyl oxygen of a hinge region) in a linear geometry (

    
    ).
    
  • Implication for Isosteres: Replacing Br with a non-halogen (e.g., Methyl, CF

    
    ) eliminates this specific directional interaction, potentially killing potency.
    
The Ortho-Fluoro Effect

The 2-fluoro substituent serves two critical roles:

  • Metabolic Blocking: It protects the electron-rich ortho-position from Phase I oxidative metabolism (cytochrome P450 hydroxylation).

  • Conformational Lock: Through dipole-dipole repulsion with adjacent lone pairs or attraction to amide hydrogens, the fluorine atom restricts the rotation of the phenyl ring, pre-organizing the ligand for binding (entropic benefit).

Strategic Isostere Classes

Class A: Heteroaromatic Scaffold Hopping (Solubility Focused)

Replacing the phenyl ring with electron-deficient heterocycles lowers cLogP and improves solubility without disrupting the vector of the substituents.

Isostere ScaffoldRationaleKey AdvantageRisk
5-bromo-2-fluoropyridine Nitrogen at position 3 or 4 pulls electron density, enhancing the Br σ-hole strength.Lower LogP, Stronger X-bond.Potential CYP inhibition (N-coordination).
5-bromo-2-fluoropyrimidine Two nitrogens drastically reduce lipophilicity.High Solubility.Reduced metabolic stability (nucleophilic attack).
2-substituted-5-bromothiophene Bioisosteric to phenyl but with different bond angles (

vs

).
Different vector presentation.S-oxidation (metabolic liability).
Class B: Substituent Replacement (Metabolic/IP Focused)

If the bromine is purely hydrophobic and not involved in halogen bonding, it can be replaced by lipophilic groups to gain IP space or metabolic stability.

  • Trifluoromethyl (-CF

    
    ):  Similar volume to Br but lacks the σ-hole. It is chemically inert and metabolically stable.
    
  • Cyano (-CN): Linear and electron-withdrawing like Br, but acts as a hydrogen bond acceptor rather than a donor. Drastically changes electronic surface.

  • Cyclopropyl: Aliphatic, metabolic liability, but good space-filler.

  • Ethynyl (-C≡CH): Linear rigid spacer, similar shape to CN/Br.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate isostere based on the specific liability of the parent 5-bromo-2-fluorophenyl compound.

IsostereSelection Start Parent Scaffold: 5-bromo-2-fluorophenyl Issue Identify Primary Liability Start->Issue Solubility Poor Solubility / High LogP Issue->Solubility LogP > 4.0 Metabolism Metabolic Instability (P450 Oxidation) Issue->Metabolism Rapid Clearance Potency Need Stronger Potency Issue->Potency Low Affinity Pyridine Scaffold Hop: 5-Bromo-2-fluoropyridine (Lowers LogP, Increases Sigma Hole) Solubility->Pyridine Retain Geometry CF3 Substituent Swap: 5-Trifluoromethyl-2-fluorophenyl (Blocks Metabolism, No X-Bond) Metabolism->CF3 Remove Br Liability Nitrile Substituent Swap: 5-Cyano-2-fluorophenyl (H-Bond Acceptor, Linear) Metabolism->Nitrile Alternative Electronics Potency->Pyridine Enhance X-Bond

Figure 1: Decision matrix for bioisosteric replacement of the 5-bromo-2-fluorophenyl moiety.

Comparative Physicochemical Data

The table below quantifies the impact of common isosteric replacements on key drug-like properties.

Substituent/ScaffoldVan der Waals Vol. (ų)Hammett


-Hole Potential (V_max)
Est.

LogP (vs Ph-Br)
-Br (Phenyl) 26.5 0.23 High 0.0
-Cl (Phenyl)19.90.23Moderate-0.6
-CF

(Phenyl)
39.80.54Negligible+0.8
-CN (Phenyl)21.40.66None (Acceptor)-1.2
-Br (Pyridine) 26.5 N/A Very High -1.5

Note: The pyridine scaffold significantly lowers LogP and increases the acidity of the system, potentially strengthening the halogen bond due to the electron-deficient ring.

Experimental Protocol: Synthesis of Pyridine Isosteres

Installing the 5-bromo-2-fluoropyridine moiety often requires specific cross-coupling conditions due to the electron-deficient nature of the pyridine ring and the potential for competitive reactivity at the C-F bond (S_NAr).

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Couple 5-bromo-2-fluoropyridine-3-boronic acid (or ester) to an aryl halide core.

Reagents:

  • Aryl Halide Scaffold (1.0 equiv)

  • 5-Bromo-2-fluoropyridine-3-boronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%) - Preferred for steric bulk.
    
  • Base: K

    
    CO
    
    
    
    (2.0 M aq, 3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial with the Aryl Halide, Boronic Ester, and Base solution. Add solvent.[3] Sparge with Argon for 5 minutes. Critical: Oxygen promotes deboronation.

  • Catalyst Addition: Add Pd(dppf)Cl

    
    ·DCM quickly and seal the vial.
    
  • Reaction: Heat to 90°C for 4–12 hours.

    • Note: Do not exceed 100°C to avoid S_NAr displacement of the fluorine by water/hydroxide.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc). The pyridine isostere will typically elute earlier (more polar) than the phenyl analog.

References

  • Sigma Hole Interactions: Politzer, P., et al. "The σ-Hole Revisited." Journal of Molecular Modeling, 2012. Link

  • Fluorine in Drug Design: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • Pyridine Bioisosterism: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. Link

  • Halogen Bonding in Kinases: Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry." Journal of Medicinal Chemistry, 2013. Link

  • Metabolic Stability of Fluorine: Shah, P., & Westwell, A. D. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 2007. Link

Sources

Exploratory

Molecular weight and formula of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol

Technical Profile: 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol Executive Summary 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol is a specialized halogenated building block used primarily in the synthesis of pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol

Executive Summary

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol is a specialized halogenated building block used primarily in the synthesis of pharmaceutical candidates within the "beyond Rule of 5" (bRo5) chemical space.[1][2] Characterized by a sterically hindered tertiary alcohol and a di-halogenated phenyl ring, this scaffold serves as a critical intermediate for introducing metabolic stability and modulating lipophilicity in kinase inhibitors, androgen receptor modulators (SARMs), and SGLT2 inhibitors. Its structural motif—a gem-dimethyl substituted alcohol linked to a halogenated aromatic ring—is often employed to block metabolic "soft spots" (benzylic oxidation) while improving oral bioavailability.

Part 1: Physicochemical Characterization

The molecule features a 5-bromo-2-fluorophenyl moiety linked via a methylene bridge to a tertiary carbinol. The presence of both bromine and fluorine atoms provides orthogonal handles for further functionalization (e.g., Suzuki-Miyaura coupling at the bromine site, nucleophilic aromatic substitution at the fluorine site).

Table 1: Chemical Identity & Physical Properties

PropertyData
IUPAC Name 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol
CAS Number Not widely listed; Analogous to 1332651-40-7 (isomer)
Molecular Formula C₁₀H₁₂BrFO
Molecular Weight 247.11 g/mol
Exact Mass 246.0056
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DMSO, MeOH, DCM, THF; Insoluble in water
pKa (Calc) ~14.5 (Tertiary alcohol)
LogP (Calc) 2.8 – 3.1
H-Bond Donors 1 (OH)
H-Bond Acceptors 2 (OH, F)

Part 2: Synthetic Methodologies

To synthesize this molecule with high chemoselectivity—specifically preserving the aryl bromide for future cross-coupling—the Reformatsky Reaction is the superior protocol. Unlike Grignard reagents, organozinc intermediates are less nucleophilic and tolerate the aryl bromide moiety without causing lithium-halogen exchange or scrambling.

Primary Route: Zinc-Mediated Reformatsky Reaction

This route couples 5-bromo-2-fluorobenzyl bromide with acetone.

Reaction Scheme:

  • Precursor: 5-Bromo-2-fluorobenzyl bromide (derived from bromination of 5-bromo-2-fluorotoluene).

  • Reagents: Activated Zinc dust, Acetone, Trimethylsilyl chloride (TMSCl) as activator.

  • Solvent: THF or Et₂O.

Step-by-Step Protocol:

  • Zinc Activation: In a dry 3-neck flask under Nitrogen, suspend Zinc dust (1.5 eq) in anhydrous THF. Add a catalytic amount of TMSCl (0.05 eq) and stir for 15 minutes to activate the metal surface.

  • Addition: Cool the mixture to 0°C. Add a solution of 5-bromo-2-fluorobenzyl bromide (1.0 eq) and Acetone (1.2 eq) in THF dropwise over 30 minutes.

  • Initiation: If the reaction does not start (indicated by exotherm), gently warm to 35°C until initiation, then return to 0°C to complete addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The zinc inserts into the benzylic C-Br bond to form the organozinc intermediate, which then attacks the ketone.

  • Quench: Cool to 0°C and quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient) yields the target alcohol.

Alternative Route: Grignard Addition to Ester

This route is viable if the benzylic bromide is unavailable but the phenylacetic acid derivative is accessible.

  • Substrate: Methyl 2-(5-bromo-2-fluorophenyl)acetate.

  • Reagent: Methylmagnesium bromide (3.0 eq, 3M in ether).

  • Condition: 0°C, 2 hours.

    • Note: Temperature control is critical to prevent Mg/Br exchange on the aromatic ring.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the forward Reformatsky pathway, highlighting the chemoselectivity required to preserve the Aryl-Br bond.

SynthesisPath cluster_logic Chemo-Selectivity Logic Target Target: 1-(5-Bromo-2-fluorophenyl)- 2-methylpropan-2-ol Precursor 5-Bromo-2-fluorobenzyl bromide Intermediate Organozinc Intermediate Precursor->Intermediate Zn insertion (Selectivity > Ar-Br) Acetone Acetone Acetone->Intermediate Electrophile Zinc Zn / TMSCl (Reformatsky Reagent) Intermediate->Target 1. Nucleophilic Attack 2. H3O+ Quench Warning Avoid Mg/Li reagents to prevent Ar-Br exchange Warning->Intermediate

Figure 1: Chemoselective synthesis via Reformatsky reaction, avoiding aryl-bromide scrambling.

Part 4: Applications in Drug Discovery

This molecule is a versatile "chameleonic" building block. Its specific applications include:

  • Metabolic Blocking: The gem-dimethyl group adjacent to the alcohol prevents oxidation of the benzylic position, a common metabolic clearance pathway for benzyl alcohols. This extends the half-life (

    
    ) of the drug candidate.
    
  • Solubility Enhancement: The tertiary alcohol introduces a hydrogen bond donor/acceptor pair that increases aqueous solubility compared to a simple alkyl chain, without becoming a substrate for rapid glucuronidation due to steric hindrance.

  • Fragment-Based Drug Design (FBDD):

    • Ar-Br Handle: Allows for Suzuki or Buchwald couplings to attach the scaffold to larger heteroaromatic cores (e.g., indoles, quinolines).

    • Ar-F Handle: Enables S_NAr reactions with amines or alkoxides, particularly if an electron-withdrawing group is introduced at the para-position relative to the fluorine.

Key Therapeutic Areas:

  • SGLT2 Inhibitors: Halogenated phenyl rings are motifs in gliflozin-class drugs (e.g., Ipragliflozin).

  • Kinase Inhibitors: Used to target hydrophobic pockets in p38 MAP kinase or EGFR, where the tertiary alcohol can interact with the solvent front.

Part 5: Safety & Handling

  • Hazards: The precursor (benzyl bromide derivative) is a potent lachrymator and skin irritant. Handle only in a fume hood. The final alcohol is an irritant.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • Reformatsky Reaction Mechanism & Utility

    • Title: "The Reform
    • Source: Organic Reactions (Wiley)
    • URL:[Link][3]

  • Grignard Reagent Selectivity

    • Title: "Preparation of Grignard Reagents
    • Source: NIST Chemistry WebBook
    • URL:[Link]

  • bRo5 Chemical Space & Solubility

    • Title: "Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space"
    • Source: ACS Medicinal Chemistry Letters[4]

    • URL:[Link]

  • Halogenated Building Blocks in Drug Design

    • Title: "Fluorine in Medicinal Chemistry"[5]

    • Source: Journal of Medicinal Chemistry[5][4][6]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Palladium-Catalyzed Intramolecular Synthesis of Dihydroisobenzofurans

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of 1,1-dimethyl-6-bromo-1,3-dihydroisobenzofuran from 1-(5-Bromo-2-fluorophenyl)-2-...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 1,1-dimethyl-6-bromo-1,3-dihydroisobenzofuran from 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol via a palladium-catalyzed intramolecular C-O bond formation. Dihydroisobenzofurans are significant structural motifs present in numerous biologically active compounds and pharmaceuticals.[1][2][3] This protocol details an efficient and reliable method for the synthesis of these valuable heterocyclic compounds. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of Dihydroisobenzofurans

1,3-Dihydroisobenzofurans, also known as phthalans, are a class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules.[1] Their diverse biological activities include antidepressant, antioxidant, antifungal, and antitumor properties. The development of efficient synthetic routes to access these scaffolds is therefore of high interest to the medicinal and organic chemistry communities.[3][4]

This application note focuses on a palladium-catalyzed intramolecular cyclization strategy, a powerful tool for the formation of C-O bonds in the synthesis of oxygen-containing heterocycles.[5][6] Specifically, we will explore the conversion of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol to its corresponding dihydroisobenzofuran derivative.

Synthetic Strategy: Intramolecular Buchwald-Hartwig Type C-O Coupling

The core of this synthetic approach is an intramolecular version of the Buchwald-Hartwig amination, adapted for ether formation.[5][7] This palladium-catalyzed reaction facilitates the coupling of an alcohol with an aryl halide within the same molecule to form a cyclic ether.[6]

The key transformation involves the deprotonation of the tertiary alcohol in 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol to form an alkoxide. This nucleophilic alkoxide then displaces the ortho-fluorine atom in a palladium-catalyzed intramolecular nucleophilic aromatic substitution. The bromo-substituent on the aromatic ring remains available for further functionalization, making this a versatile intermediate for library synthesis.

Key Mechanistic Steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-F bond of the aryl fluoride.

  • Ligand Exchange/Deprotonation: The alcohol coordinates to the palladium center, and a base deprotonates the hydroxyl group to form a palladium-alkoxide intermediate.

  • Reductive Elimination: The C-O bond is formed through reductive elimination, yielding the dihydroisobenzofuran product and regenerating the Pd(0) catalyst.[7][8]

The choice of a strong base and an electron-rich phosphine ligand is crucial for the success of this reaction.[9][10][11] The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[10][11]

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 1,1-dimethyl-6-bromo-1,3-dihydroisobenzofuran.

Materials and Reagents:

ReagentFormulaMWAmountMmolEq.
1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-olC10H12BrFO247.101.0 g4.051.0
Palladium(II) AcetatePd(OAc)2224.545 mg0.020.05
Rac-BINAPC44H32P2622.67126 mg0.200.05
Sodium tert-butoxideNaOt-Bu96.1584 mg6.071.5
Toluene (anhydrous)C7H892.1420 mL--

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations.

  • Magnetic stirrer with heating capabilities.

  • Standard laboratory glassware (oven-dried).

  • Thin Layer Chromatography (TLC) apparatus.

  • Column chromatography setup.

Procedure:

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol (1.0 g, 4.05 mmol), palladium(II) acetate (45 mg, 0.02 mmol), and rac-BINAP (126 mg, 0.20 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous toluene (20 mL) via syringe, followed by the addition of sodium tert-butoxide (584 mg, 6.07 mmol) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1,1-dimethyl-6-bromo-1,3-dihydroisobenzofuran.

Visualization of the Experimental Workflow

G cluster_start Starting Material cluster_reagents Reagents & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product start 1-(5-Bromo-2-fluorophenyl)- 2-methylpropan-2-ol reagents Pd(OAc)2, rac-BINAP, NaOt-Bu, Toluene start->reagents 1. Add to flask conditions 100 °C, 12-24 h, Inert Atmosphere reagents->conditions 2. Heat and Stir workup Quench with H2O, EtOAc Extraction, Column Chromatography conditions->workup 3. Process mixture product 1,1-dimethyl-6-bromo- 1,3-dihydroisobenzofuran workup->product 4. Isolate pure compound

Sources

Application

Reagents for dehydrating 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol to alkenes

Application Note: Strategic Dehydration of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol Executive Summary This guide details the dehydration protocols for 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol (Compound 1 ) to...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Dehydration of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol

Executive Summary

This guide details the dehydration protocols for 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol (Compound 1 ) to generate the corresponding alkene. This tertiary homobenzylic alcohol presents a classic regioselectivity challenge: the competition between forming the thermodynamically favored conjugated alkene (Product A) and the kinetically favored terminal alkene (Product B).

For medicinal chemistry applications—specifically in the synthesis of SGLT2 inhibitor analogs or modified styrene scaffolds—controlling this regiochemistry is critical. This note compares three reagent systems:


-Toluenesulfonic Acid (

-TsOH)
for thermodynamic scale-up, Burgess Reagent for mild kinetic control, and

/Pyridine
for standard elimination.

Chemical Context & Regioselectivity

The dehydration of Compound 1 proceeds via the elimination of water.[1][2][3] The direction of elimination is dictated by the stability of the transition state and the final product.

  • Path A (Thermodynamic/Zaitsev): Elimination of a benzylic proton (

    
    ). This yields the trisubstituted, conjugated alkene. This is generally the desired product for stability and synthetic utility.
    
  • Path B (Kinetic/Hofmann): Elimination of a methyl proton (

    
    ). This yields the disubstituted, terminal alkene.
    
Reaction Pathway Diagram

DehydrationPathways Figure 1: Competing elimination pathways. Path A is favored by conjugation with the aromatic ring. Substrate Substrate 1-(5-Bromo-2-fluorophenyl)- 2-methylpropan-2-ol Intermediate Tertiary Carbocation (Transient) Substrate->Intermediate Protonation & -H2O ProdA Product A (Major) Conjugated Alkene (Thermodynamic) Intermediate->ProdA Path A: -H (Benzylic) Favored by Acid/Heat ProdB Product B (Minor) Terminal Alkene (Kinetic) Intermediate->ProdB Path B: -H (Methyl) Favored by Sterics

[2]

Reagent Selection Guide

The choice of reagent dictates the product ratio and impurity profile.

ParameterMethod A:

-TsOH (Acid)
Method B: Burgess Reagent Method C:

/ Pyridine
Mechanism E1 (Carbocationic)syn-Elimination (Ion-pair)E2 (Bimolecular)
Primary Product Conjugated (A) (>95%)Mixed (A + B)Mixed (A + B)
Conditions Reflux (110°C)Mild (25°C - 50°C)0°C to RT
Pros Low cost, scalable, high conversion.Neutral pH, no rearrangement.Standard lab reagent.
Cons Harsh; incompatible with acid-labile groups.Expensive, moisture sensitive.Pyridine removal required.
Recommendation Primary Choice for this substrate.Use if acid sensitivity is high.Alternative if Burgess is unavailable.

Detailed Protocols

Protocol A: Thermodynamic Dehydration (Recommended)

Target: Maximizing the Conjugated Alkene (Product A)

This method utilizes a Dean-Stark trap to remove water, driving the equilibrium forward and ensuring thermodynamic control (isomerization to the conjugated form).

Reagents:

  • Substrate (Compound 1 ): 10.0 g (40.5 mmol)

  • 
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH
    
    
    ): 0.77 g (4.0 mmol, 10 mol%)
  • Toluene: 100 mL (10 vol)

Step-by-Step:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charging: Add Compound 1 , Toluene, and

    
    -TsOH to the flask.
    
  • Reaction: Heat the mixture to reflux (bath temp ~120°C). Monitor water collection in the trap.

  • Monitoring: Check by TLC (Hexanes/EtOAc 9:1) or HPLC after 2 hours. The product is less polar (higher

    
    ) than the alcohol.
    
    • Note: If the terminal alkene (Product B) is observed, continue refluxing; the acid will catalyze the isomerization to the more stable Product A.

  • Workup: Cool to room temperature. Wash with saturated

    
     (2 x 50 mL) to neutralize the acid. Wash with brine (50 mL).
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Usually not required. If necessary, purify via silica gel flash chromatography (100% Hexanes).

Expected Yield: 90-95%

Protocol B: Mild Dehydration (Burgess Reagent)

Target: Kinetic Control or Acid-Sensitive Substrates

The Burgess reagent (methyl


-(triethylammoniumsulfonyl)carbamate) allows dehydration under neutral conditions at low temperatures.

Reagents:

  • Substrate (Compound 1 ): 1.0 g (4.05 mmol)

  • Burgess Reagent: 1.16 g (4.86 mmol, 1.2 equiv)

  • Dichloromethane (DCM) or Benzene: 10 mL (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 50 mL flask and purge with Nitrogen/Argon.

  • Charging: Dissolve Compound 1 in anhydrous DCM.

  • Addition: Add the Burgess reagent in one portion. The solid will dissolve gradually.

  • Reaction: Stir at room temperature for 1-2 hours. If conversion is slow, heat to reflux (40°C for DCM, 80°C for Benzene).

  • Workup: Dilute with

    
     (20 mL) and wash with water (2 x 10 mL).
    
  • Purification: Flash chromatography is required to remove sulfur byproducts.

Note: This method may yield a mixture of isomers (A and B) because the syn-elimination mechanism is less driven by thermodynamic stability than the acid-catalyzed method.

Analytical Validation (QC)

To confirm the structure of the product, use


 NMR.
  • Conjugated Product (A): Look for a vinylic proton singlet (or fine multiplet) around

    
     6.2 - 6.5 ppm . The methyl groups will appear as two distinct singlets or a merged singlet around 
    
    
    
    1.8 - 2.0 ppm (allylic).
  • Terminal Product (B): Look for two geminal vinylic protons around

    
     4.8 - 5.0 ppm . The benzylic 
    
    
    
    will appear as a singlet around
    
    
    3.3 ppm.
Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Water accumulation in solvent.Ensure Dean-Stark is functioning; use molecular sieves if not refluxing.
Isomer Mixture Kinetic trapping (Method B or C).Switch to Method A (Acid/Reflux) to force isomerization to the conjugated form.
Polymerization Overheating or too much acid.Reduce acid loading to 1-5 mol%; add a radical inhibitor (e.g., BHT) if scaling up.

References

  • Burgess Dehydration Mechanism

    • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973).[4] "Thermal reactions of alkyl N-carbomethoxysulfamate esters". Journal of Organic Chemistry.

  • Acid-Catalyzed Dehydration Standards

    • "Dehydration of Alcohols to Alkenes".[1][3][4][5][6][7][8][9] Chemistry LibreTexts.

  • Regioselectivity in Elimination (Zaitsev vs. Hofmann)

    • "Elimination Reactions: Zaitsev's Rule". Master Organic Chemistry.
  • Synthesis of Halogenated Styrenes (Analogous Chemistry)

    • Organic Syntheses, Coll.[10] Vol. 9, p. 472 (1998). "Preparation of 4-Bromo-alpha-methylstyrene".

Sources

Method

Functionalization of the aryl bromide in 5-bromo-2-fluorophenyl alcohols

Application Note: Chemoselective Functionalization of the Aryl Bromide in 5-Bromo-2-Fluorophenyl Alcohols Executive Summary The 5-bromo-2-fluorobenzyl alcohol scaffold is a "privileged structure" in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of the Aryl Bromide in 5-Bromo-2-Fluorophenyl Alcohols

Executive Summary

The 5-bromo-2-fluorobenzyl alcohol scaffold is a "privileged structure" in medicinal chemistry, serving as a critical building block for kinase inhibitors, receptor antagonists, and fluorinated biaryls.[1] The fluorine atom at the C2 position provides metabolic stability (blocking P450 oxidation) and modulates the pKa of neighboring functional groups, while the C5-bromide serves as the primary "exit vector" for library diversification.

This guide provides validated protocols for functionalizing the C5-bromide while preserving the integrity of the C2-fluorine and the C1-alcohol. We address the specific challenges of this substrate: protodehalogenation , catalyst poisoning by free alcohols , and regioselectivity issues (halogen dance) .[1]

Strategic Analysis & Reactivity Profile

Successful modification requires understanding the electronic and steric environment of the substrate.

  • C5-Bromide (Target): The primary electrophile. It is activated for oxidative addition but slightly deactivated inductively by the C2-fluorine compared to a non-fluorinated analog.

  • C2-Fluorine (Bystander/Director): Generally inert to Pd-catalyzed cross-coupling conditions. However, it is a strong Directed Ortho Metalation (DoM) director, which can cause "halogen dance" (migration of the Li/Mg species) during metallation if temperature/reagents are not strictly controlled.[1]

  • C1-Alcohol (Liability): The free hydroxyl group is a liability. It can protonate organometallic intermediates (quenching Grignards) and coordinate to Pd(II) species, forming inactive "off-cycle" resting states.[1] Protection is mandatory for high yields.

Visual Workflow: Protection-Diversification Strategy

G Substrate 5-Bromo-2-fluoro- benzyl alcohol Protection Step 1: Protection (TBS or THP) Substrate->Protection TBSCl, Imidazole Protected_Int Protected Intermediate (Stable to Base/Pd) Protection->Protected_Int Suzuki Route A: Suzuki Coupling (Pd-Cat, Boronic Acid) Protected_Int->Suzuki Buchwald Route B: Buchwald-Hartwig (Pd-Cat, Amine) Protected_Int->Buchwald Li_Exchange Route C: Turbo-Grignard (iPrMgCl-LiCl) Protected_Int->Li_Exchange Deprotection Step 3: Deprotection (TBAF or Acid) Suzuki->Deprotection Buchwald->Deprotection Li_Exchange->Deprotection Final_Product Functionalized Fluorophenyl Alcohol Deprotection->Final_Product

Figure 1: Strategic workflow ensuring chemoselectivity. Direct functionalization of the free alcohol is discouraged due to competitive side reactions.

Validated Experimental Protocols

Step 0: Pre-functionalization (Protection)

Rationale: We utilize the TBS (tert-butyldimethylsilyl) group due to its stability to basic cross-coupling conditions and ease of removal with fluoride sources or mild acid.

  • Reagents: TBSCl (1.2 equiv), Imidazole (2.5 equiv), DCM (0.5 M).[1]

  • Procedure: Stir at RT for 2 hours. Wash with water/brine.[2] Yields typically >95%.[2]

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Application: Installation of aryl/heteroaryl groups.[3][4][5] Challenge: The ortho-fluorine can sterically crowd the Pd center, requiring robust ligands.

Optimized Conditions:

Parameter Condition Mechanistic Reason
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%) The bidentate ferrocenyl ligand prevents Pd aggregation and resists deactivation by the fluoride.
Base K₂CO₃ (2.0 equiv) Mild enough to prevent base-sensitive degradation but strong enough to activate the boronic acid.
Solvent 1,4-Dioxane / Water (4:1) Water is essential for the transmetallation step (formation of hydroxo-palladium species).

| Temp | 80–90 °C | Sufficient energy to overcome the activation barrier of the electron-deficient aryl bromide. |

Step-by-Step:

  • Charge a reaction vial with TBS-protected substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Add Pd(dppf)Cl₂[1]·DCM (0.05 equiv).[1]

  • Evacuate and backfill with Nitrogen (3x).[1] Critical: Oxygen causes homocoupling of the boronic acid.

  • Add degassed Dioxane/Water (4:1) via syringe.[1]

  • Heat to 85 °C for 4–16 hours. Monitor by HPLC/TLC.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Application: Introduction of amines (morpholines, piperazines, anilines).[1] Challenge: Reductive elimination is the rate-limiting step. Electron-rich ligands are required.[2]

Optimized Conditions:

  • Catalyst Source: Pd₂(dba)₃ (2 mol%)[1]

  • Ligand: XPhos or BrettPhos (4-8 mol%)[1]

    • Note: XPhos is preferred for secondary amines; BrettPhos for primary amines.

  • Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (for base-sensitive substrates).[1]

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous).

Step-by-Step:

  • Combine TBS-protected substrate (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.5 equiv), Pd₂(dba)₃ , and Ligand in a vial.[1]

  • Purge with Nitrogen.[2]

  • Add anhydrous Toluene (0.2 M).

  • Heat at 100 °C for 12 hours.

  • Validation: The appearance of a blue fluorescence on TLC often indicates amine coupling (for anilines).

Protocol 3: Turbo-Grignard Exchange (Electrophile Trapping)

Application: Access to aldehydes (via DMF), acids (via CO₂), or ketones.[1] Innovation: Traditional Li-Hal exchange (n-BuLi) at -78°C is risky due to the "Halogen Dance" (lithium migration to the C3 position ortho to Fluorine). We use Turbo-Grignard (iPrMgCl[1][6][7]·LiCl) which operates at higher temperatures (0°C) and is kinetically controlled to favor the Br-exchange over deprotonation.

Mechanism & Pathway:

Turbo cluster_risk Risk: Halogen Dance (Avoided) Start TBS-Protected 5-Br-2-F-Benzyl Alcohol Intermediate Magnesiate Complex (C5-MgCl·LiCl) Start->Intermediate THF, 0°C, 1h (Fast Exchange) Reagent + iPrMgCl·LiCl (Turbo Grignard) Reagent->Intermediate Product C5-Functionalized Product Intermediate->Product 1. Add E+ 2. Aq. Workup DoM C3-Magnesiation (Ortho to F) Trapping + Electrophile (E+) (DMF, CO2, Aldehyde)

Figure 2: Kinetic control using Turbo-Grignard prevents the thermodynamic migration of the metal to the C3 position.[1]

Step-by-Step:

  • Dissolve TBS-protected substrate in anhydrous THF (0.5 M) under Argon.

  • Cool to 0 °C (Ice bath). Do not cool to -78°C; the exchange is too slow.

  • Add iPrMgCl[3]·LiCl (1.3 M in THF) dropwise (1.1 equiv).[1]

  • Stir at 0 °C for 1–2 hours. Monitor conversion by quenching an aliquot with MeOH (check for des-bromo product by LCMS).

  • Add the Electrophile (e.g., DMF for aldehyde) (1.5 equiv).[1]

  • Warm to RT and stir for 1 hour.

  • Quench with saturated NH₄Cl.

Troubleshooting & Expert Insights (E-E-A-T)

IssueProbable CauseCorrective Action
Protodehalogenation (Ar-Br

Ar-H)
Incomplete exclusion of water/protons or "Hydride Transfer" from alcohol solvent.Ensure solvents are anhydrous. If using isopropanol/ethanol in Suzuki, switch to Dioxane/Water.[1]
Low Conversion (Suzuki) Pd catalyst poisoning by the free alcohol (if unprotected) or steric bulk.Protect the alcohol. Switch to SPhos or XPhos Pd G3 precatalysts which are more active for hindered systems.
Regioisomer Contamination (Li-Exchange) "Halogen Dance" (Metal migration to C3).[1]Keep temperature at 0°C (do not warm to RT before adding electrophile). Use Turbo-Grignard instead of n-BuLi/t-BuLi.
Incomplete Deprotection TBS group stuck due to steric crowding from new C5 substituent.Switch from TBAF to TASF or use acidic conditions (3N HCl in MeOH ) if the substrate tolerates it.

References

  • Suzuki-Miyaura Coupling General Conditions

    • Title: "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles"
    • Source: National Institutes of Health (PMC)[1]

    • URL:[Link]

  • Buchwald-Hartwig Amination Guide

    • Title: "Buchwald-Hartwig Amin
    • Source: Chemistry LibreTexts[1]

    • URL:[Link]

  • Turbo-Grignard (LiCl-Mediated Exchange)

    • Title: "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds"
    • Source: Organic-Chemistry.org (referencing Angew.[1] Chem. Int. Ed.)

    • URL:[Link]

  • Nucleophilic Fluorination (Context on C-F stability)

    • Title: "Pd-Catalyzed Nucleophilic Fluorin
    • Source: J. Am. Chem. Soc.[8] (via NIH)[1]

    • URL:[Link]

  • Protection Group Strategies

    • Title: "Protecting Groups For Alcohols - Master Organic Chemistry"
    • Source: Master Organic Chemistry[1]

    • URL:[Link]

Sources

Application

Application Note: Lithiation-Borylation of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol

This Application Note is designed for research scientists and process chemists engaged in the structural modification of halogenated aryl scaffolds. It details the specific protocols for converting 1-(5-Bromo-2-fluorophe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists engaged in the structural modification of halogenated aryl scaffolds. It details the specific protocols for converting 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol into its corresponding boronic acid/ester via lithiation-borylation.

Executive Summary

The transformation of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol (Substrate 1 ) into its boronic acid derivative is a critical step in synthesizing androgen receptor antagonists and other fluorinated bioactive scaffolds. This transformation requires navigating two competing reactivities: the acidity of the tertiary alcohol and the lability of the aryl bromide.

This guide presents two validated protocols:

  • Method A (Dianion Strategy): A protection-free, high-efficiency route using n-butyllithium (n-BuLi) to generate a transient dilithio species.

  • Method B (Protection Strategy): A conservative route using TMS-protection to mitigate proton quenching risks during scale-up.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The substrate contains three distinct reactive sites:

  • Site A (C-Br at Position 5): The target for Lithium-Halogen Exchange (Li-Br exchange).

  • Site B (Tertiary Alcohol -OH): A protic site (

    
    ) that will instantly quench organolithium reagents.
    
  • Site C (C-H at Position 3): A site susceptible to Directed Ortho Metalation (DoM) activated by the adjacent Fluorine (at C2).

The Solution: Kinetic Control

Method A relies on the kinetic superiority of Li-Br exchange over DoM. By using >2 equivalents of n-BuLi, we first deprotonate the alcohol (thermodynamically favored) and then effect the Li-Br exchange (kinetically favored over DoM at -78 °C).

Reaction Pathway Diagram:

ReactionPathway Substrate Substrate (1) (Br, F, OH) Alkoxide Intermediate I (Lithium Alkoxide) Substrate->Alkoxide n-BuLi (1 eq) Deprotonation Dianion Intermediate II (Aryl Lithium Dianion) Alkoxide->Dianion n-BuLi (1.1-1.2 eq) Li-Br Exchange (-78°C) DoM Side Product (Ortho-Lithiation @ C3) Alkoxide->DoM Slow Addition or High Temp Boronate Boronate Complex (Ate-Complex) Dianion->Boronate B(OiPr)3 Electrophilic Trap Product Final Boronic Acid/Ester Boronate->Product H3O+ or Pinacol Workup

Experimental Protocols

Method A: The Dianion Strategy (Direct Lithiation)

Recommended for small to mid-scale (up to 50g) where process efficiency is paramount.

Reagents & Materials
ReagentEquivalentsRole
Substrate 1 1.0Starting Material
n-Butyllithium (2.5 M in Hexanes)2.2 - 2.4Base & Lithiating Agent
Triisopropyl Borate (B(OiPr)3)2.5 - 3.0Boron Electrophile
THF (Anhydrous) 10-15 VolumesSolvent
HCl (1M) or Pinacol ExcessQuench/Derivatization
Step-by-Step Procedure
  • System Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and nitrogen inlet.

    • Cool the system to room temperature under a positive pressure of Nitrogen (or Argon).

  • Substrate Dissolution:

    • Charge Substrate 1 (1.0 equiv) and anhydrous THF (10 V).

    • Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Ensure internal temp reaches <-70 °C.

  • Dianion Formation (The Critical Step):

    • Add n-BuLi (2.3 equiv) dropwise via syringe pump or pressure-equalizing dropping funnel.

    • Rate: Maintain internal temperature below -65 °C throughout addition.

    • Observation: The first equivalent deprotonates the OH (exothermic); the second performs the Li-Br exchange.

    • Aging: Stir at -78 °C for 30–45 minutes . Do not stir longer than 1 hour to avoid scrambling or DoM.

  • Borylation:

    • Add Triisopropyl Borate (2.5 equiv) in one portion (or rapid dropwise) at -78 °C.

    • Note: Rapid addition is preferred to overwhelm the lithiated species with electrophile.

    • Allow the reaction to warm slowly to 0 °C over 2 hours. The solution typically becomes clear or slightly cloudy.

  • Workup (Choose A or B):

    • Option A (Free Boronic Acid): Quench with 1M HCl (5 V) and stir for 30 mins. Extract with EtOAc.

    • Option B (Pinacol Ester): Add Pinacol (1.5 equiv) dissolved in THF, then add acetic acid (2.5 equiv). Stir at RT overnight.

Method B: The Protection Strategy (TMS-Ether)

Recommended for scale-up (>100g) or if Method A yields inseparable impurities.

Workflow Overview
  • Protection: Substrate + TMSCl + Imidazole

    
     TMS-Ether.
    
  • Lithiation: TMS-Ether + n-BuLi (1.1 eq)

    
     Li-Intermediate.
    
  • Borylation: Li-Intermediate + B(OiPr)3

    
     Boronate.
    
  • Global Deprotection: Acidic workup removes both Boronate ester and TMS group.

Key Protocol Differences
  • Lithiation: Only 1.1 - 1.2 equivalents of n-BuLi are required.

  • Temperature: The lithiated TMS-ether is more stable; can be generated at -78 °C and stirred for 1 hour.

  • Quench: Requires stronger acidic hydrolysis (e.g., 2M HCl or stir with 1M HCl for >4 hours) to cleave the silyl ether.

Process Control & Troubleshooting

The following table summarizes common failure modes and their corrective actions.

ObservationProbable CauseCorrective Action
Low Yield (<50%) Incomplete Li-Br exchange or moisture quenching.Titrate n-BuLi before use. Ensure glassware is flame-dried. Increase n-BuLi to 2.4 eq.
Des-bromo Product (Ar-H)Protonation of the aryl-lithium intermediate.Check THF water content (Karl Fischer <50 ppm). Ensure inert atmosphere is rigorous.
Wurtz Coupling (Ar-Bu)Alkyl halide byproduct reacting with Aryl-Li.Keep temp strictly <-70 °C during n-BuLi addition. Use t-BuLi (2 eq) if n-BuLi coupling persists (though t-BuLi is more hazardous).
Regioisomer Impurities Directed Ortho Metalation (DoM) at C3.Reduce "Aging" time at -78 °C. Ensure rapid addition of Borate.

References

  • General Lithiation-Borylation Methodology

    • Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. Link

  • Lithium-Halogen Exchange Mechanism

    • Bailey, W. F., & Patricia, J. J. (1988).[1] The mechanism of the lithium-halogen exchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link

  • Handling Acidic Protons in Lithiation (Dianion Method): Tomioka, K., et al. (2001). Lithiation of 2-Bromophenols: A Practical Synthesis of 2-Hydroxyarylboronic Acids. Tetrahedron Letters. (General precedent for hydroxy-aryl bromides).
  • Miyaura Borylation (Alternative Pd-Catalyzed Route)

    • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

Disclaimer: This protocol involves the use of pyrophoric reagents (n-Butyllithium). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE (Flame-resistant lab coat, gloves, eye protection).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing Wurtz coupling side reactions in 5-bromo-2-fluorobenzyl Grignard synthesis

Ticket ID: #GRIG-5B2F-WURTZ Subject: Suppression of Homocoupling (Wurtz) Side Reactions Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering yi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GRIG-5B2F-WURTZ Subject: Suppression of Homocoupling (Wurtz) Side Reactions Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield losses due to Wurtz coupling (homocoupling) during the preparation of 5-bromo-2-fluorobenzyl magnesium bromide . This is a classic competition between surface-mediated Grignard formation (desired) and solution-phase nucleophilic attack (undesired).

The presence of the 2-fluoro substituent (ortho to the benzylic site) exacerbates this issue by inductively withdrawing electron density, rendering the benzylic carbon highly electrophilic and more susceptible to attack by the forming Grignard reagent. Furthermore, the 5-bromo moiety presents a chemoselectivity risk; while benzylic insertion is kinetically favored, elevated temperatures required to force initiation can lead to exchange at the aryl bromide position.

This guide provides a root-cause analysis, two validated protocols (Standard Batch and LiCl-Mediated), and a troubleshooting decision tree.

Part 1: The Mechanism of Failure (Root Cause)

To prevent the side reaction, we must understand the kinetic competition.

  • Desired Pathway (Surface Reaction): The benzyl halide (

    
    ) adsorbs onto the Magnesium (
    
    
    
    ) surface, accepts an electron, forms a radical, and recombines to form the Grignard (
    
    
    ).
  • Wurtz Pathway (Solution Reaction): Once

    
     desorbs into solution, it acts as a nucleophile. If the concentration of unreacted starting material (
    
    
    
    ) is high,
    
    
    attacks
    
    
    in an
    
    
    -like fashion, creating the dimer
    
    
    and
    
    
    .

The Critical Factor: The ratio of


 to 

. You must keep the concentration of unreacted halide near zero at all times.
Reaction Pathway Visualization

ReactionPathways SM 5-Bromo-2-fluorobenzyl bromide (R-X) Mg Mg Surface SM->Mg Diffusion Wurtz Wurtz Dimer (R-R) SM->Wurtz Radical Radical Intermediate (R•) Mg->Radical SET (Slow) Grignard Desired Grignard (R-MgBr) Radical->Grignard Recombination Grignard->Wurtz Attacks Unreacted SM (Fast if [SM] is high)

Figure 1: Kinetic competition between Grignard formation and Wurtz coupling.[1] High local concentrations of Starting Material (SM) drive the red pathway.

Part 2: Optimized Protocols

Protocol A: The "High Dilution" Method (Standard Batch)

Best for: Standard laboratory synthesis where LiCl is unavailable.

The Logic: Uses 2-Methyltetrahydrofuran (2-MeTHF) instead of THF. 2-MeTHF typically results in significantly lower Wurtz coupling for benzylic systems due to lower solubility of the coupling transition state and better stability of the Grignard at higher temperatures (though we will run cold).

Reagents:

  • Starting Material (SM): 5-bromo-2-fluorobenzyl bromide (1.0 equiv)

  • Magnesium Turnings: 1.5 - 2.0 equiv (Excess is crucial to maintain surface area)

  • Solvent: Anhydrous 2-MeTHF (preferred) or Diethyl Ether. Avoid pure THF if possible.

Step-by-Step:

  • Activation: Flame dry glassware under Argon. Add Mg turnings. Dry stir for 30 mins. Add a single crystal of Iodine.[2][3]

  • Initiation: Add just enough solvent to cover the Mg. Add 5% of your total SM volume. Heat gently with a heat gun until the iodine color disappears and the solution turns turbid/grey.

    • Critical: Do NOT proceed until initiation is confirmed. Accumulation of SM here is the #1 cause of Wurtz coupling later.

  • Dilution: Dilute the remaining SM in the dropping funnel with solvent (ratio 1:5 v/v).

  • The "Starvation" Addition: Cool the reaction flask to 0°C . Begin dropwise addition of the diluted SM.

    • Rate: Very slow. 1 drop every 2-3 seconds. The solution should remain grey/black. If it clears up, you are adding too fast (consuming Mg sites faster than they regenerate).

  • Post-Stir: After addition, stir at 0°C for 30 mins. Do not reflux; the 5-bromo aryl position is liable to exchange at reflux temperatures.

Protocol B: LiCl-Mediated Direct Insertion (Knochel-Type)

Best for: High-value synthesis requiring maximum yield and stability.

The Logic: Lithium Chloride (LiCl) solubilizes the surface magnesium oxide and breaks up Grignard aggregates (


). This increases the rate of formation (winning the race against Wurtz) and keeps the Grignard soluble at lower temperatures.

Reagents:

  • Magnesium Turnings: 1.5 equiv

  • Anhydrous LiCl: 1.2 equiv (Must be flame-dried under vacuum)

  • Solvent: THF (LiCl is not soluble in Ether/2-MeTHF without cosolvents)

Step-by-Step:

  • Salt Drying: Place LiCl and Mg turnings in the flask. Heat under high vacuum (heat gun) for 5-10 minutes to remove all trace water from the hygroscopic LiCl. Backfill with Argon.

  • Solvation: Add anhydrous THF. Stir vigorously. The LiCl helps clean the Mg surface.

  • Initiation: Add 5% of SM. Initiation is usually rapid due to the activated surface.

  • Cryo-Addition: Cool to -10°C to -20°C . The LiCl complex prevents the Grignard from precipitating (which usually happens with benzyl Grignards in THF at this temp).

  • Addition: Add diluted SM slowly.

  • Result: You form the 5-bromo-2-fluorobenzyl-MgCl·LiCl complex.[4][5] This reagent is exceptionally stable and has minimal Wurtz impurities.

Part 3: Troubleshooting & FAQ

Q1: The reaction initiated, but then turned into a thick white sludge. What happened?

A: You likely formed the Wurtz dimer (


), which is often less soluble than the Grignard, or you precipitated 

.
  • Diagnosis: Take a 0.1 mL aliquot, quench with dilute HCl, and run a GC-MS or TLC. If you see a heavy dimer peak/spot, it is Wurtz.

  • Fix: Increase solvent volume (dilution) and slow down the addition rate. Switch to Protocol B (LiCl) to improve solubility.

Q2: I see 5-bromo-2-fluorotoluene in my quenched NMR. Where did the bromine go?

A: This is "Reduction." It usually happens if the reaction gets too hot or if there is a proton source.

  • However: If you see benzyl bromide (starting material) andfluorobenzene (loss of aryl bromine), you have a serious chemoselectivity issue.

  • Fix: Keep T < 10°C. The benzylic C-Br bond is weaker and reacts faster than the aryl C-Br bond. Low temperature favors the kinetic product (benzyl Grignard).

Q3: The reaction won't start. Can I add all the halide and heat it?

A: ABSOLUTELY NOT. This is the "Runaway Wurtz" scenario.

  • Why: If you add all halide and heat, the moment it initiates, the local concentration of

    
     and 
    
    
    
    will be massive. The exotherm will be uncontrollable, and you will get >50% Wurtz dimer.
  • Fix: If it doesn't start, use DIBAL-H (1-2 drops of 1M solution) or TMSCl as an activator. Never add more than 5-10% of the halide before initiation is confirmed.

Part 4: Process Optimization Decision Tree

OptimizationTree Start Start Synthesis InitCheck Did reaction initiate with 5% charge? Start->InitCheck WurtzCheck Is Wurtz Dimer > 5%? InitCheck->WurtzCheck Yes Action_Activator Add Iodine or TMSCl Activator InitCheck->Action_Activator No SolventCheck Current Solvent? WurtzCheck->SolventCheck Yes (High Impurity) Finish Proceed to Coupling WurtzCheck->Finish No (Good Quality) Action_Slow Decrease Addition Rate Increase Dilution (10x) SolventCheck->Action_Slow Using Ether/MeTHF Action_MeTHF Switch to 2-MeTHF (Better Selectivity) SolventCheck->Action_MeTHF Using THF Action_LiCl Switch to Protocol B (LiCl Mediated) Action_Slow->Action_LiCl Still Failing

Figure 2: Decision matrix for troubleshooting initiation failures and high impurity profiles.

References

  • BenchChem Technical Support. "Preventing the formation of Wurtz coupling products in Grignard reactions." BenchChem Knowledge Base. Link

  • Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[4][5] Angewandte Chemie International Edition, 2004, 43, 3333-3336.[4] Link

  • Organic Chemistry Portal. "Preparation of Functionalized Benzylic Magnesium Chlorides." (Citing Synthesis 2002, 565).[6] Link

  • Santa Cruz Biotechnology. "5-Bromo-2-fluorobenzyl bromide Product Data." SCBT Catalog. Link

  • RSC Green Chemistry. "Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation." Royal Society of Chemistry, 2023. Link

Sources

Optimization

Purification methods for tertiary phenylpropanols from reaction mixtures

Ticket ID: TPP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Dehydration Trap" Welcome to the technical support center. If you are working with tertiary phenylpropanols (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TPP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Dehydration Trap"

Welcome to the technical support center. If you are working with tertiary phenylpropanols (e.g., 1,1-diphenyl-1-propanol or 2-phenyl-2-propanol derivatives), you are likely facing a specific set of failures: product disappearance on columns , styrene formation , or persistent emulsions .

The Core Mechanism of Failure: Tertiary phenylpropanols are chemically fragile. The phenyl group stabilizes the carbocation intermediate via resonance, while the tertiary structure provides hyperconjugation. This makes the hydroxyl group an exceptional leaving group. Even weak acids (like the surface hydroxyls of standard silica gel) can catalyze an E1 elimination, converting your valuable alcohol into a conjugated alkene (styrene derivative) within minutes.

This guide replaces standard protocols with acid-suppressed workflows designed specifically for these labile systems.

Module 1: Chromatography Survival Guide

Issue: "My product spot is pure on TLC, but after the column, I isolate a non-polar UV-active oil (alkene)."

The Solution: Amine-Passivated Silica

Standard silica gel is slightly acidic (pH 6.0–6.5). For tertiary benzylic alcohols, this is fatal. You must chemically mask the acidic sites using a volatile base.

Protocol: The 2% Et₃N Passivation Method

Do not simply add triethylamine to your mobile phase. You must pretreat the stationary phase.

  • Slurry Preparation:

    • Calculate the required silica amount (typically 30:1 to 50:1 silica-to-compound ratio).

    • Prepare your starting mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Add 2% v/v Triethylamine (Et₃N) to the slurry solvent before adding the silica.

    • Mix the silica into this basic solution to create the slurry.

  • Column Packing & Flushing:

    • Pour the slurry into the column.[1]

    • Critical Step: Flush the packed column with 2–3 column volumes (CV) of the mobile phase containing 1% Et₃N. This ensures the entire length of the silica bed is neutralized.

  • Sample Loading:

    • Dissolve your crude oil in a minimum amount of mobile phase (containing 1% Et₃N).

    • Avoid dissolving in pure DCM if possible, as it can be slightly acidic due to decomposition; if used, neutralize it first.

  • Elution:

    • Run the column using your gradient.[2] You can maintain 0.5% Et₃N in the eluent, though often the pretreatment is sufficient.

    • Note: Et₃N has a high boiling point (89°C). It will remain in your fractions. Remove it by rotary evaporation followed by high-vacuum drying, or an azeotropic distillation with heptane.

Decision Logic: Purification Pathway

Use this logic flow to determine if chromatography is even necessary.

PurificationLogic Start Crude Reaction Mixture Solid Is the Crude Solid? Start->Solid TLC TLC Analysis (Check Delta Rf) Separation Delta Rf > 0.15? TLC->Separation Yes Yes Solid->Yes Yes No No Solid->No No PassivatedCol Passivated Silica Column (2% Et3N) Separation->PassivatedCol Yes (Standard) Alumina Neutral Alumina Column (Activity III) Separation->Alumina Yes (Extremely Labile) ReversePhase Reverse Phase (C18) (Neutral pH) Separation->ReversePhase No (Overlap) Recryst Recrystallization (See Module 3) Yes->Recryst No->TLC

Figure 1: Decision matrix for selecting the appropriate purification method based on physical state and separation difficulty.

Module 2: The Polarity Paradox (Workup)

Issue: "I used HCl to quench my Grignard reaction, and my yield is 40%. Also, the emulsion won't break."

The Cause
  • Acid Shock: Quenching a magnesium alkoxide (the Grignard intermediate) with HCl generates heat and a low pH environment instantly, triggering E1 elimination.

  • Magnesium Salts: Gelatinous Mg(OH)₂ precipitates clog phase interfaces, trapping product.

Protocol: The "Soft Quench" Technique

Never use mineral acids (HCl, H₂SO₄) for tertiary phenylpropanols.

ParameterStandard Protocol (Avoid)Recommended Protocol Why?
Quenching Agent 1M HCl or H₂SO₄Saturated NH₄Cl (aq) NH₄Cl buffers pH ~9, protonating the alkoxide without catalyzing elimination [1].
Temperature Room Temp0°C (Ice Bath) Controls exotherm to prevent thermal elimination.
Emulsion Breaker Shaking harderRochelle's Salt Sodium Potassium Tartrate complexes Mg²⁺ ions, solubilizing the gelatinous precipitate [2].
Drying Agent Magnesium SulfateSodium Sulfate MgSO₄ is slightly Lewis acidic (exothermic hydration); Na₂SO₄ is neutral and cooler.

Step-by-Step Soft Quench:

  • Cool reaction flask to 0°C.

  • Add Saturated NH₄Cl dropwise.[3] Do not rush.

  • If a white gel forms (Mg salts) and stalls stirring:

    • Option A: Add Saturated Rochelle's Salt solution and stir vigorously for 30 mins until layers clarify.

    • Option B: Filter through a Celite pad to remove the solids physically (faster, but requires washing the cake thoroughly).

Module 3: Crystallization vs. Distillation

Issue: "The oil won't crystallize, or it oils out."

Tertiary phenylpropanols are often waxy solids. Distillation is high-risk due to the boiling point often exceeding the dehydration threshold. Crystallization is preferred but requires specific solvent pairings.[4]

Solvent Systems for Tertiary Phenylpropanols
Solvent PairRatio (v/v)Application Note
Hexane / Ethyl Acetate 10:1 to 5:1Gold Standard. Dissolve in warm EtOAc, add Hexane until cloudy. Cool slowly.
Pentane (Cold) PureDissolve in minimal pentane at RT. Store at -20°C. Good for low-melting solids.
Methanol / Water VariableHigh Risk. Water can promote "oiling out" (phase separation) before crystallization. Use only if highly pure.
Acetonitrile PureExcellent for polar impurities. Dissolve hot, cool to -20°C [3].

"Oiling Out" Recovery: If your product separates as an oil droplet at the bottom of the flask instead of crystals:

  • Re-heat until dissolved.

  • Add a "seed crystal" if available.[5]

  • Scratch the inner glass surface with a glass rod to create nucleation sites.

  • Add 1% more of the good solvent (e.g., EtOAc) to keep the oil solubilized slightly longer as temperature drops.

Frequently Asked Questions (FAQs)

Q: Can I use Kugelrohr distillation? A: Only if you pretreat the glassware. Wash the bulb with base (dilute NaOH) and dry it. Glass surfaces can be acidic.[1] Keep temperature <150°C and vacuum <0.1 mmHg. If the pot residue turns yellow/brown, stop immediately—that is polymerization of the dehydration product (styrene).

Q: My TLC spots are streaking. Is this decomposition? A: Likely yes. If the streak leads upwards to a less polar spot, it is decomposing on the plate.

  • Test: Run a 2D TLC. Spot the compound, run it once. Rotate the plate 90° and run it again. If the spot is stable, it will appear on the diagonal. If off-diagonal spots appear, decomposition is occurring during the run. Add 1% Et₃N to your TLC developing chamber.

Q: How do I remove the ketone starting material? A: This is the hardest separation.

  • Chromatography: Use Toluene/Ethyl Acetate gradients. Toluene interacts with the aromatic rings (pi-pi stacking) differently than Hexane, often improving separation of the ketone and alcohol [4].

  • Chemical: You cannot oxidize the impurity (ketone) further easily. However, you can derivatize the ketone with Girard's Reagent T (forms a water-soluble hydrazone), allowing you to wash it away with water, leaving the tertiary alcohol in the organic layer.

References

  • BenchChem Technical Support. (2025).[1][3] Grignard Reaction Work-up for Tertiary Alcohols: Protocol 2 - Mild Work-up using Saturated Ammonium Chloride. BenchChem.[1][3] Link

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents: Mechanism and Workup.[6][7] MasterOrganicChemistry.com. Link

  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Department of Chemistry. Link

  • Org. Synth. (1990). Purification of tertiary alcohols via deactivated silica. Organic Syntheses, Coll. Vol. 7, p.334. Link

  • Chemistry LibreTexts. (2024). Dehydration of Alcohols: E1 Mechanisms and Reactivity Trends. LibreTexts. Link

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity in (5-bromo-2-fluorobenzyl)magnesium Bromide Preparation

Welcome to the Technical Support Center for the synthesis and handling of (5-bromo-2-fluorobenzyl)magnesium bromide. This guide is designed for researchers, scientists, and professionals in drug development who are worki...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and handling of (5-bromo-2-fluorobenzyl)magnesium bromide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this moisture-sensitive Grignard reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges associated with its preparation and use, ensuring successful and reproducible outcomes in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (5-bromo-2-fluorobenzyl)magnesium bromide, with a focus on problems related to moisture sensitivity.

Issue 1: The Grignard reaction fails to initiate.

Question: I've combined the 5-bromo-2-fluorobenzyl bromide, magnesium turnings, and anhydrous ether, but there are no signs of reaction (e.g., no heat evolution, no cloudiness). What could be the problem?

Answer: Failure to initiate is one of the most common hurdles in Grignard reagent synthesis and is often linked to insufficient activation of the magnesium surface or the presence of trace moisture.[1]

Potential Causes and Solutions:

  • Magnesium Passivation: Magnesium turnings are typically coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the reaction with the organic halide.[2]

    • Solution 1: Mechanical Activation: Before adding the solvent, grind the magnesium turnings in the flask with a glass rod to expose a fresh metal surface.[3]

    • Solution 2: Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in a small amount of anhydrous ether.[4][5] The evolution of ethylene gas when using 1,2-dibromoethane is a visual indicator of successful activation.[2]

  • Trace Moisture: Grignard reagents are extremely sensitive to water.[6] Any moisture present in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.[7]

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying at a high temperature for several hours.[8] Use a freshly opened bottle of anhydrous solvent or a properly dried and stored solvent.

  • Poor Quality Reagents: Old or improperly stored 5-bromo-2-fluorobenzyl bromide may have degraded.

    • Solution: Use freshly purified starting materials if possible.

Issue 2: The reaction starts but then stops, resulting in a low yield.

Question: My reaction initiated, but the magnesium was not fully consumed, and my final yield of the Grignard reagent is very low. What went wrong?

Answer: This scenario often points to the gradual introduction of moisture or other incompatible substances into the reaction, or suboptimal reaction conditions.

Potential Causes and Solutions:

  • Atmospheric Moisture: A leak in your reaction setup can allow atmospheric moisture to enter, which will continuously consume the Grignard reagent.[9]

    • Solution: Ensure all joints in your glassware are well-sealed. Maintain a positive pressure of a dry, inert gas like argon or nitrogen throughout the reaction.[9] Using a drying tube with a suitable desiccant can also help.[6]

  • Insufficiently Anhydrous Solvent: The solvent may contain more water than the initial activation could overcome.

    • Solution: Dry your solvent over a suitable drying agent, such as sodium metal with benzophenone indicator or activated molecular sieves.[8][10] Diethyl ether and tetrahydrofuran (THF) are common solvents for Grignard reactions.[1]

  • Wurtz Coupling Side Reaction: A common side reaction, especially with benzylic halides, is the Wurtz coupling, where the Grignard reagent reacts with the starting benzyl bromide.[11][12] This reduces the yield of the desired Grignard reagent.

    • Solution: Add the 5-bromo-2-fluorobenzyl bromide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[13] This favors the formation of the Grignard reagent over the coupling reaction.

Issue 3: The reaction mixture turns dark brown or black.

Question: During the formation of the Grignard reagent, the solution turned a dark brown/black color. Is this normal, and does it affect the quality of my reagent?

Answer: While a slight cloudiness or grayish appearance is normal, a very dark color can indicate side reactions or impurities.[13]

Potential Causes and Solutions:

  • Impurities: Impurities in the magnesium or the benzyl bromide can lead to decomposition and the formation of colored byproducts.[13]

    • Solution: Use high-purity magnesium turnings and purified 5-bromo-2-fluorobenzyl bromide.

  • Overheating: Excessive heat can promote side reactions and decomposition.

    • Solution: Maintain a gentle reflux during the reaction. If the reaction becomes too vigorous, cool the flask in an ice bath.

  • Formation of Finely Divided Metal: Side reactions can sometimes produce finely divided metal particles that can darken the solution.[13]

    • Solution: While this may not always impact the subsequent reaction, it is an indicator of non-ideal conditions. Optimizing the reaction temperature and addition rate of the halide can help minimize this.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and stability of (5-bromo-2-fluorobenzyl)magnesium bromide.

Q1: How critical is the use of anhydrous solvents? What happens if my solvent is not perfectly dry?

A1: The use of anhydrous solvents is absolutely critical.[1] Grignard reagents are potent bases and will react readily with any protic source, including water.[7][14] This acid-base reaction is typically faster than the desired nucleophilic addition. If water is present, it will react with the (5-bromo-2-fluorobenzyl)magnesium bromide to form 5-bromo-2-fluorotoluene and magnesium hydroxybromide, thereby destroying your reagent and reducing your yield.[15]

Q2: How should I properly dry my glassware for this reaction?

A2: All glassware must be scrupulously dried. The most effective methods are:

  • Oven-Drying: Place all glassware in an oven at >120 °C for at least 4 hours, or preferably overnight.[8] Assemble the apparatus while it is still hot and allow it to cool under a stream of dry inert gas (nitrogen or argon).

  • Flame-Drying: Assemble the glassware and then heat it with a heat gun or a gentle Bunsen burner flame under a flow of inert gas until all visible moisture has evaporated.[13] Allow the apparatus to cool to room temperature under the inert atmosphere before adding reagents.

Q3: Can I store my prepared (5-bromo-2-fluorobenzyl)magnesium bromide solution? If so, how?

A3: It is always best to use Grignard reagents immediately after preparation.[6] If short-term storage is necessary, it should be done with great care. The solution should be stored in a sealed flask under a positive pressure of an inert gas (argon or nitrogen) in a cool, dark place.[16] It is advisable to decant the solution away from any unreacted magnesium before storage.[16] Before use, it is highly recommended to titrate the stored solution to determine its exact molarity, as some degradation may have occurred.[17]

Q4: What are the visual cues for a successful Grignard reagent formation?

A4: Several visual indicators can signal a successful reaction:

  • Initiation: The reaction mixture may become slightly cloudy and you may observe gentle bubbling at the magnesium surface.[3]

  • Exotherm: The reaction is exothermic, so a noticeable increase in the temperature of the flask is a good sign.[18] For this reason, it's often necessary to control the rate of addition of the organic halide to maintain a gentle reflux.

  • Disappearance of Magnesium: As the reaction proceeds, the magnesium metal will be consumed.

Q5: I purchased my anhydrous solvent. Do I still need to dry it?

A5: While commercially available anhydrous solvents are of high purity, they can absorb atmospheric moisture once the bottle is opened.[10] For highly sensitive reactions like Grignard synthesis, it is best practice to either use a freshly opened bottle with a septum cap (Sure/Seal™) or to dry the solvent yourself before use.[10] A common method for drying ethers is distillation from sodium/benzophenone, which provides a visual indication (a deep blue or purple color) of anhydrous conditions.[8]

Experimental Protocols and Visualizations

Table 1: Recommended Anhydrous Solvent Specifications
SolventRecommended PurityMaximum Water Content (ppm)Common Drying Agents
Diethyl Ether>99.7% (Anhydrous)< 50Sodium/Benzophenone, Activated Molecular Sieves (3Å)
Tetrahydrofuran (THF)>99.9% (Anhydrous)< 50Sodium/Benzophenone, Activated Molecular Sieves (3Å)
Protocol 1: Preparation of (5-bromo-2-fluorobenzyl)magnesium bromide

Materials:

  • Magnesium turnings

  • 5-bromo-2-fluorobenzyl bromide

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Dry inert gas (Argon or Nitrogen)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Pressure-equalizing dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas inlet and bubbler

Procedure:

  • Place the magnesium turnings and a small iodine crystal in the flame-dried three-necked flask equipped with a magnetic stir bar.

  • Quickly assemble the glassware while still warm and allow it to cool under a positive pressure of dry nitrogen or argon.[13]

  • Add enough anhydrous ether to just cover the magnesium turnings.

  • Prepare a solution of 5-bromo-2-fluorobenzyl bromide in anhydrous ether in the dropping funnel.

  • Add a small portion of the benzyl bromide solution to the magnesium suspension to initiate the reaction. Gentle warming with a heat gun may be necessary.[2] Successful initiation is indicated by the disappearance of the iodine color and the onset of gentle reflux.

  • Once the reaction has started, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey/cloudy solution is the Grignard reagent.

Diagram 1: Anhydrous Reaction Setup for Grignard Synthesis

Anhydrous_Setup InertGas Inert Gas Source (N2 or Ar) Condenser Reflux Condenser (with cooling water) InertGas->Condenser Gas Inlet Bubbler Oil Bubbler DroppingFunnel Pressure-Equalizing Dropping Funnel (5-bromo-2-fluorobenzyl bromide in Anhydrous Ether) Flask Three-Necked Flask (Mg turnings, I2 catalyst, Anhydrous Ether) DroppingFunnel->Flask StirPlate Magnetic Stir Plate with Heating Flask->StirPlate Condenser->Bubbler Gas Outlet Condenser->Flask Troubleshooting_Flowchart Start Low Yield of (5-bromo-2-fluorobenzyl)magnesium bromide MoistureCheck Was the system rigorously anhydrous? Start->MoistureCheck YesMoisture Yes MoistureCheck->YesMoisture Yes NoMoisture No MoistureCheck->NoMoisture No InitiationCheck Did the reaction initiate properly? YesInitiation Yes InitiationCheck->YesInitiation Yes NoInitiation No InitiationCheck->NoInitiation No SideReactionCheck Was the halide added slowly with cooling? YesSlowAdd Yes SideReactionCheck->YesSlowAdd Yes NoSlowAdd No SideReactionCheck->NoSlowAdd No YesMoisture->InitiationCheck Sol_Dry Action: Re-dry all glassware and solvents. Use fresh anhydrous reagents. NoMoisture->Sol_Dry YesInitiation->SideReactionCheck Sol_Activate Action: Use activation method (I2, 1,2-dibromoethane, or mechanical grinding). NoInitiation->Sol_Activate Sol_Recheck Action: Re-evaluate reagent purity and stoichiometry. YesSlowAdd->Sol_Recheck Sol_Wurtz Action: Slow down halide addition to minimize Wurtz coupling. NoSlowAdd->Sol_Wurtz

Caption: Decision tree for diagnosing low yields in Grignard synthesis.

References

  • Sciencemadness Wiki. Grignard reagent. Available at: [Link]

  • University of California, Irvine. The Grignard Reaction. Available at: [Link]

  • ACS Publications. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. Available at: [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

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  • Google Patents. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
  • Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

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Optimization

Technical Support Center: Troubleshooting Low Conversion in Aryl Bromide Cross-Coupling

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates when using aryl bromides. Here, we will diagnose common failure modes in a systematic, question-and-answer format, explaining not just what to do, but why it works, grounding our advice in mechanistic principles.

Initial Diagnosis: Where is My Reaction Failing?

The first step in troubleshooting is to identify the likely point of failure. A palladium-catalyzed cross-coupling reaction is a complex interplay of catalyst, ligand, substrate, base, and solvent. A problem with any one of these components can lead to a stalled or low-yielding reaction.

Q1: My reaction has a low yield or has stalled completely. What are the first visual cues I should look for?

A healthy cross-coupling reaction mixture is typically a homogeneous, colored solution (often yellow to reddish-brown). Visual anomalies are often the first sign of trouble.[1]

  • Formation of Palladium Black: If you observe a fine, black precipitate, this is metallic palladium(0) that has agglomerated and fallen out of the catalytic cycle. This is a clear sign of catalyst decomposition or deactivation.[1][2][3]

  • No Color Change: If the reaction mixture remains colorless or simply retains the color of the starting materials, it is highly probable that the active Pd(0) catalyst has not been generated from your Pd(II) precatalyst.[1]

  • Insolubility: If the base or one of your substrates is not fully dissolved, the reaction will be inefficient due to mass transfer limitations.[1] Ensure vigorous stirring, especially in biphasic mixtures.[4][5]

Below is a general workflow to begin your troubleshooting process.

G cluster_solutions Potential Problem Areas start Low Conversion Observed catalyst_check Is Palladium Black visible? start->catalyst_check activation_check Did the reaction mixture remain colorless? catalyst_check->activation_check No decomp Catalyst Deactivation (See Section 1) catalyst_check->decomp Yes reagent_check Are all reagents fully dissolved? activation_check->reagent_check No activation_fail Precatalyst Activation Failure (See Section 1) activation_check->activation_fail Yes systematic_screen Requires Systematic Screening (See All Sections) reagent_check->systematic_screen No solubility_issue Solubility / Mass Transfer Issue (See Section 3 & 4) reagent_check->solubility_issue Yes

Caption: Initial troubleshooting workflow for low-yield cross-coupling reactions.

Section 1: Catalyst System Integrity

The heart of the reaction is the palladium catalyst and its associated ligand. Problems here are the most common source of failure.

Q2: I'm using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, but the reaction isn't starting. How do I ensure my active Pd(0) catalyst is generated?

The active species in most cross-coupling cycles is a coordinatively unsaturated L-Pd(0) complex.[6][7] Pd(II) sources, known as precatalysts, must be reduced in situ to enter the catalytic cycle.[8][9] If this reduction is inefficient, the reaction will never begin.

Causality: The reduction of Pd(II) to Pd(0) can be accomplished by various species in the reaction mixture, including phosphine ligands, amines, or solvents like primary alcohols.[10][11][12] However, this process can be slow or inefficient, and some reagents can inhibit it. For example, the dba (dibenzylideneacetone) ligand in Pd₂(dba)₃ can sometimes retard the formation of the active catalyst.[8]

Solutions:

  • Use a Modern Precatalyst: The most reliable solution is to use a commercially available, well-defined Pd(II) precatalyst (e.g., Buchwald G3/G4 or PEPPSI-type catalysts). These are designed for rapid and quantitative activation under mild, base-induced conditions, ensuring the clean generation of the active L-Pd(0) species.[6][8][13]

  • Pre-activation Protocol: If using a simple Pd(II) salt, you can perform a pre-activation step. Gently heat the Pd(II) source and the ligand in the reaction solvent for a short period before adding the substrates. This can facilitate the reduction to Pd(0).[4]

  • Choice of Reductant: Some protocols may call for an external reductant, but this is less common with modern ligands. Often, the amine (in Buchwald-Hartwig) or other components can serve this role.[10]

Q3: My reaction starts but then stops, and I see palladium black forming. What causes catalyst deactivation?

Catalyst deactivation occurs when the active Pd(0) species is irreversibly removed from the catalytic cycle. The formation of palladium black is the terminal result of this process.[1]

Causality:

  • Ligand Dissociation: The most common pathway to palladium black is the formation of "ligand-free" Pd(0), which is highly unstable and rapidly agglomerates. This happens if the concentration of the stabilizing phosphine ligand is too low.

  • Thermal Decomposition: At excessively high temperatures (>120 °C), the palladium-ligand complex itself can thermally decompose.[1]

  • Oxidation: Palladium catalysts are sensitive to oxygen. Inadequate inert atmosphere technique can lead to oxidation and deactivation.[1][14]

  • Poisoning: Certain functional groups can act as poisons by strongly coordinating to the palladium center, inhibiting its catalytic activity.[15] Common poisons include unprotected nitrogen heterocycles (like pyridine), thiols, and some nitriles.[1][15]

G Active_Catalyst [L-Pd(0)] Active Catalyst Deactivated_Catalyst [Pd-Black] Inactive Ligand_Loss Ligand Loss / Low L:Pd Ratio Ligand_Loss->Deactivated_Catalyst Thermal_Stress High Temperature (>120°C) Thermal_Stress->Deactivated_Catalyst Oxidation Oxygen Exposure Oxidation->Deactivated_Catalyst Poisoning Substrate Poisoning (e.g., Pyridine, Thiol) Poisoning->Deactivated_Catalyst

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectral Analysis of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol, a compound of interest in medicinal chemistry. By leveraging predictive methodologies and comparing them with alternative analytical techniques, this document serves as a practical resource for researchers engaged in the structural characterization of complex organic molecules.

Introduction: The Imperative of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Consequently, the precise determination of a compound's chemical architecture is a cornerstone of the drug development process. Among the arsenal of analytical techniques available, ¹H NMR spectroscopy stands out for its ability to provide detailed information about the number, environment, and connectivity of protons within a molecule. This guide will dissect the predicted ¹H NMR spectrum of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol, offering a rationale for the expected chemical shifts and coupling patterns. Furthermore, we will explore how complementary techniques such as ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy can be employed to corroborate the proposed structure, ensuring a holistic and self-validating analytical approach.

Predicting the ¹H NMR Spectrum: A Deductive Approach

In the absence of an experimentally acquired spectrum, a reliable prediction can be formulated based on established principles of NMR spectroscopy and data from analogous compounds. The structure of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol presents distinct proton environments that will be analyzed in two parts: the aromatic region and the aliphatic region.

Molecular Structure:

Caption: Molecular structure of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol.

Aromatic Region (δ 7.0-7.5 ppm)

The aromatic protons of the substituted benzene ring will exhibit a complex splitting pattern due to the influence of the bromo, fluoro, and alkyl substituents.

  • H-3, H-4, and H-6 Protons: These three protons are in distinct chemical environments. The fluorine atom at C-2 is a moderate electron-withdrawing group and will deshield the ortho proton (H-3) and the para proton (H-6) to a lesser extent. The bromine atom at C-5 is also electron-withdrawing and will deshield its ortho protons (H-4 and H-6). The interplay of these effects, along with spin-spin coupling, will result in a complex multiplet in the aromatic region.

    • H-6: Expected to be the most downfield of the aromatic protons due to the ortho deshielding effect of the fluorine and the meta deshielding from the bromine. It will likely appear as a doublet of doublets (dd) due to coupling with H-4 (meta coupling, J ≈ 2-3 Hz) and H-3 (ortho coupling, J ≈ 8-9 Hz).

    • H-4: This proton is ortho to the bromine and meta to the fluorine. It is expected to appear as a doublet of doublets (dd) due to coupling with H-6 (meta coupling, J ≈ 2-3 Hz) and H-3 (para coupling, which is often very small or zero).

    • H-3: This proton is ortho to the fluorine and meta to the bromine. It will be split by the adjacent fluorine atom (³JHF ≈ 8-10 Hz) and by H-4 (ortho coupling, J ≈ 8-9 Hz), likely resulting in a triplet of doublets (td) or a complex multiplet.

Aliphatic Region (δ 1.0-3.0 ppm)

The aliphatic portion of the molecule gives rise to more straightforward signals.

  • -CH₂- Protons (Methylene bridge): These two protons are adjacent to the aromatic ring and a quaternary carbon. Due to the deshielding effect of the aromatic ring, they are expected to appear as a singlet around δ 2.8-3.0 ppm. The signal is a singlet because there are no adjacent protons to couple with.

  • -C(CH₃)₂- Protons (Gem-dimethyl): The six protons of the two methyl groups are equivalent due to free rotation around the C-C bond. They will appear as a sharp singlet further upfield, likely in the region of δ 1.2-1.4 ppm.

  • -OH Proton (Hydroxyl): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet anywhere between δ 1.0 and 5.0 ppm. This peak can be confirmed by a D₂O exchange experiment, where the -OH peak disappears.[1]

Predicted ¹H NMR Data Summary:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-6~7.4ddJ(H6-H4) ≈ 2-3, J(H6-H3) ≈ 8-9
H-4~7.2ddJ(H4-H6) ≈ 2-3, J(H4-H3) ≈ 0
H-3~7.1tdJ(H3-F) ≈ 8-10, J(H3-H4) ≈ 8-9
-CH₂-~2.9s-
-OH1.0 - 5.0 (variable)br s-
-C(CH₃)₂~1.3s-

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR provides a wealth of information, a truly robust structural confirmation relies on the convergence of data from multiple analytical techniques.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol, we would expect to see distinct signals for each of the 10 unique carbon atoms.

  • Aromatic Carbons: The six aromatic carbons will appear in the δ 110-160 ppm region. The carbon directly attached to the fluorine (C-2) will show a large one-bond coupling (¹JCF ≈ 240-260 Hz), appearing as a doublet. The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings. The carbon attached to the bromine (C-5) will be significantly deshielded.

  • Aliphatic Carbons: The methylene carbon (-CH₂-) will appear around δ 40-50 ppm. The quaternary carbon of the propan-2-ol moiety will be observed around δ 70-80 ppm, and the two equivalent methyl carbons will give a single peak around δ 25-30 ppm.

The combination of ¹H and ¹³C NMR, often aided by 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the molecule.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature would be the isotopic pattern of the molecular ion due to the presence of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units, which is a definitive indicator of the presence of one bromine atom.[4]

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of a methyl group (-15 amu), loss of the tert-butyl group, and cleavage of the bond between the aromatic ring and the side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group, characteristic of an alcohol.[5][6]

  • C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

  • C-F and C-Br Stretches: The C-F stretching vibration typically appears in the 1000-1400 cm⁻¹ region, while the C-Br stretch is found at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum, proper sample preparation and instrument setup are crucial.

Workflow for ¹H NMR Analysis:

G A Sample Preparation B NMR Instrument Setup A->B Insert Sample C Data Acquisition B->C Start Experiment D Data Processing C->D FID Signal E Spectral Analysis D->E Processed Spectrum

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of Tertiary Homobenzylic Alcohols

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a ra...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid and non-destructive method for elucidating molecular structure. This guide provides an in-depth analysis of the characteristic IR absorption bands for tertiary homobenzylic alcohols, comparing them with other alcohol classes and offering practical insights for accurate spectral interpretation.

The Significance of Vibrational Frequencies in Alcohols

The diagnostic power of IR spectroscopy for alcohols lies primarily in two key vibrational modes: the O-H stretch and the C-O stretch. The positions of these bands are highly sensitive to the local molecular environment, including hydrogen bonding and the substitution pattern of the carbon atom attached to the hydroxyl group.

The O-H Stretching Vibration: A Tale of Hydrogen Bonding

The O-H stretching vibration is one of the most recognizable features in the IR spectrum of an alcohol. In a condensed phase (neat liquid or solid), intermolecular hydrogen bonding significantly influences this vibration. This interaction weakens the O-H bond, causing the absorption band to become broad and shift to a lower frequency.[1][2]

  • Hydrogen-Bonded O-H: For tertiary homobenzylic alcohols, as with most other alcohols, a strong and broad absorption band is typically observed in the region of 3200-3600 cm⁻¹ .[3][4][5] This broadness is a direct consequence of the different hydrogen-bonding environments within the sample.[6][7]

  • "Free" O-H: In very dilute solutions with a non-polar solvent, or in the gas phase, intermolecular hydrogen bonding is minimized. This results in a sharp, less intense peak for the "free" hydroxyl group, appearing at a higher frequency, typically around 3600-3700 cm⁻¹ .[1][8][9][10]

The presence of the bulky groups in tertiary alcohols can sometimes hinder hydrogen bonding, potentially leading to a sharper O-H band compared to primary or secondary alcohols under similar conditions, though this effect is generally subtle.

The C-O Stretching Vibration: The Key to Differentiating Alcohol Classes

The C-O stretching vibration is arguably the most critical absorption band for distinguishing between primary, secondary, and tertiary alcohols. The frequency of this vibration is influenced by the degree of substitution on the carbon atom bearing the hydroxyl group.

For tertiary alcohols , the C-O stretch is found at a higher frequency compared to its primary and secondary counterparts. This is attributed to the greater number of electron-donating alkyl groups attached to the carbinol carbon, which strengthens the C-O bond. The characteristic range for the C-O stretch in tertiary alcohols is generally accepted to be 1100-1210 cm⁻¹ .[11][12] Some sources may cite a slightly broader range, such as 1150-1250 cm⁻¹.[13]

The homobenzylic nature of the alcohol (Ar-CH₂-C(R)₂-OH) means the phenyl group is insulated from the carbinol carbon by a methylene group. Therefore, its electronic influence on the C-O bond is less pronounced than in a benzylic alcohol. However, the overall electron-donating character of the substituent groups will still place the C-O stretch firmly in the region characteristic of tertiary alcohols.

Comparative Analysis of IR Absorption Bands for Alcohols

To effectively identify a tertiary homobenzylic alcohol, a comparison with other alcohol classes is essential. The table below summarizes the key diagnostic IR absorption bands.

Vibrational Mode Primary Alcohols (R-CH₂-OH) Secondary Alcohols (R₂CH-OH) Tertiary Alcohols (R₃C-OH) Phenols (Ar-OH)
O-H Stretch (H-bonded) 3200-3600 cm⁻¹ (strong, broad)3200-3600 cm⁻¹ (strong, broad)3200-3600 cm⁻¹ (strong, broad) 3200-3600 cm⁻¹ (strong, broad)
C-O Stretch 1000-1075 cm⁻¹[11]1075-1150 cm⁻¹[11]1100-1210 cm⁻¹ [11][12]1200-1260 cm⁻¹[11]
O-H Bend ~1350 cm⁻¹ (broad)~1350 cm⁻¹ (broad)~1350 cm⁻¹ (broad) ~1350 cm⁻¹ (broad)
C-H Stretch (sp³) Below 3000 cm⁻¹Below 3000 cm⁻¹Below 3000 cm⁻¹ Not a primary feature
C-H Stretch (sp²) N/AN/AAbove 3000 cm⁻¹ (for homobenzylic) [14]Above 3000 cm⁻¹[15][14]

Data compiled from multiple sources.[11][14]

This comparative data clearly illustrates that while the O-H stretch is a definitive indicator of an alcohol, the C-O stretch is the most reliable diagnostic tool for determining its substitution pattern.

Experimental Protocol for IR Analysis of a Tertiary Homobenzylic Alcohol

The following protocol outlines a standard procedure for obtaining a high-quality IR spectrum of a tertiary homobenzylic alcohol using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Objective: To acquire the infrared spectrum of a tertiary homobenzylic alcohol and identify its characteristic absorption bands.

Materials:

  • FT-IR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • Sample of the tertiary homobenzylic alcohol (liquid or solid)

  • Spatula (for solid samples)

  • Dropper or pipette (for liquid samples)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Use a lint-free wipe and an appropriate solvent to gently clean the crystal surface.

    • Acquire a background spectrum. This will account for any atmospheric and instrumental interferences.

  • Sample Application:

    • For liquid samples: Place a small drop of the alcohol onto the center of the ATR crystal.

    • For solid samples: Place a small amount of the solid sample onto the crystal and apply gentle pressure using the built-in pressure clamp to ensure good contact.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis:

    • Process the acquired spectrum (e.g., baseline correction, if necessary).

    • Identify the key absorption bands:

      • Locate the broad O-H stretching band in the 3200-3600 cm⁻¹ region.

      • Identify the strong C-O stretching band in the 1100-1210 cm⁻¹ region.

      • Note the C-H stretching bands (sp³ below 3000 cm⁻¹ and sp² from the aromatic ring just above 3000 cm⁻¹).

      • Observe any other significant peaks, such as aromatic C=C stretching bands around 1450-1600 cm⁻¹.

Visualizing the Workflow and Key Relationships

IR_Analysis_Workflow Workflow for IR Analysis of Tertiary Homobenzylic Alcohols cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Spectral Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Alcohol Sample Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Spectrum Process Spectrum Acquire_Spectrum->Process_Spectrum Identify_Bands Identify Characteristic Bands Process_Spectrum->Identify_Bands Final_Identification Confirm Tertiary Homobenzylic Alcohol Structure Identify_Bands->Final_Identification

Caption: A flowchart illustrating the key steps in the IR analysis of tertiary homobenzylic alcohols.

Diagnostic_Bands Key Diagnostic IR Bands for Tertiary Alcohols Tertiary_Alcohol Tertiary Alcohol OH_Stretch O-H Stretch (3200-3600 cm⁻¹) Broad & Strong Tertiary_Alcohol->OH_Stretch indicates CO_Stretch C-O Stretch (1100-1210 cm⁻¹) Strong Tertiary_Alcohol->CO_Stretch confirms CH_sp3_Stretch sp³ C-H Stretch (<3000 cm⁻¹) Tertiary_Alcohol->CH_sp3_Stretch present CH_sp2_Stretch sp² C-H Stretch (>3000 cm⁻¹) (if aromatic) Tertiary_Alcohol->CH_sp2_Stretch present

Caption: A diagram showing the primary IR absorption bands for identifying tertiary alcohols.

Conclusion

The infrared spectrum of a tertiary homobenzylic alcohol is characterized by a strong and broad O-H stretching absorption between 3200-3600 cm⁻¹ and, most diagnostically, a strong C-O stretching absorption in the 1100-1210 cm⁻¹ region. The presence of sp³ C-H stretches below 3000 cm⁻¹ and sp² C-H stretches from the aromatic ring above 3000 cm⁻¹ further corroborates the structure. By carefully analyzing these key absorption bands and comparing them with the characteristic frequencies of other alcohol classes, researchers can confidently identify tertiary homobenzylic alcohols, ensuring the accuracy of their synthetic and analytical endeavors.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Chemistry Student. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]

  • Unknown. (n.d.). IR Spectroscopy of Hydrocarbons.
  • LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alcohols. Retrieved from [Link]

  • Quora. (2018, November 30). What is the effect of hydrogen bonding on the IR spectra of alcohol? Retrieved from [Link]

  • Miyakawa, S., et al. (2015). The effect of cooperative hydrogen bonding on the OH stretching-band shift for water clusters studied by matrix-isolation infrared spectroscopy and density functional theory. RSC Publishing. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Fernández, G. (n.d.). IR Spectrum: Alcohols and Phenols. Organic Chemistry. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Chemistry LibreTexts. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy.
  • LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved from [Link]

  • Organic Chemistry On-Line. (n.d.). IR Absorbances of Common Functional Groups.
  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

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  • LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • ASFC Chemistry. (2017, May 24). Infrared Spectra of alcohols in A level Chemistry [Video]. YouTube. Retrieved from [Link]

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Brominated Fluorophenyl Alcohols

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of structural isomers is a critical and often challenging task. Brominated fluorophenyl alcohols, common interme...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of structural isomers is a critical and often challenging task. Brominated fluorophenyl alcohols, common intermediates in pharmaceutical synthesis, present a classic example of this analytical challenge. Their isomers can exhibit nearly identical chromatographic behavior, making mass spectrometry (MS), particularly with electron ionization (EI), the definitive technique for structural elucidation.

This guide provides an in-depth comparison of the EI-MS fragmentation patterns of brominated fluorophenyl alcohol isomers. We will explore the mechanistic principles that govern their fragmentation, present supporting data for isomeric differentiation, and offer a robust experimental protocol for reliable analysis.

The Decisive Role of Electron Ionization (EI) in Isomer Differentiation

While various ionization techniques are available, electron ionization (EI) at a standard 70 eV is the gold standard for generating reproducible and information-rich mass spectra for these types of small molecules. The high energy of EI induces extensive and predictable fragmentation, creating a unique "fingerprint" for a given molecular structure. This is particularly crucial for distinguishing isomers, which might otherwise yield identical molecular ions.

The initial ionization event involves the bombardment of the molecule with high-energy electrons, ejecting a valence electron to form an energetically unstable molecular ion (M•+).[1] This radical cation then undergoes a series of fragmentation reactions to produce a pattern of fragment ions that is characteristic of the original molecule's structure.[2]

Experimental Protocol: GC-MS Analysis

A robust and reliable analysis of brominated fluorophenyl alcohols is best achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph provides excellent separation of the analytes from the sample matrix, while the mass spectrometer provides the structural information needed for identification.[3][4][5] For phenolic compounds, derivatization (e.g., acetylation or silylation) is often employed to improve chromatographic peak shape and thermal stability, though underivatized analysis is also possible.[6]

Step-by-Step GC-EI-MS Protocol:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC System:

    • Injector: 250°C, Splitless mode to maximize analyte transfer to the column.[5]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm) is typically suitable for separating these isomers.

    • Oven Program: Start at 80°C (hold 2 min), ramp to 280°C at 10°C/min, and hold for 5 min. This program ensures good separation and elution of the analytes.[5]

  • MS System (EI Source):

    • Ion Source Temperature: 230°C.[5]

    • Ionization Energy: 70 eV. This standard energy ensures fragmentation patterns are consistent and comparable to library spectra.

    • Mass Analyzer: Scan from m/z 40 to 300 to capture the molecular ion and all significant fragments.

The following diagram illustrates the general workflow for this analysis.

Caption: General experimental workflow for GC-MS analysis of brominated fluorophenyl alcohols.

Comparative Fragmentation Analysis: 2-Bromo-4-fluorophenol vs. 4-Bromo-2-fluorophenol

To illustrate how fragmentation patterns can differentiate isomers, we will compare two common examples: 2-Bromo-4-fluorophenol and 4-Bromo-2-fluorophenol. Both have the same molecular formula (C₆H₄BrFO) and a nominal molecular weight of 190/192 u (due to the ⁷⁹Br and ⁸¹Br isotopes).[7][8][9]

Key Fragmentation Pathways:

Aromatic compounds typically show a prominent molecular ion.[10] For halogenated phenols, key fragmentation events include the loss of the halogen, loss of carbon monoxide (CO), and loss of a formyl radical (CHO).[11] The relative positions of the substituents significantly influence the probability of these fragmentation pathways.

  • Molecular Ion (M•+): The mass spectrum for both isomers will show a characteristic pair of peaks for the molecular ion at m/z 190 and 192, with nearly equal intensity, which is the hallmark of a monobrominated compound.[12]

  • Loss of HBr ([M-HBr]•+): The elimination of a hydrogen bromide molecule (mass 80/82) is a common fragmentation pathway. This results in an ion at m/z 110.

  • Loss of CO ([M-CO]•+): Phenolic compounds are known to lose a neutral molecule of carbon monoxide (mass 28) from the molecular ion. This leads to a fragment at m/z 162/164.

  • Loss of CHO• ([M-CHO]•+): The loss of a formyl radical (mass 29) is another characteristic fragmentation of phenols, producing an ion at m/z 161/163.[13]

  • Loss of Br• ([M-Br]•+): Cleavage of the C-Br bond results in the loss of a bromine radical (mass 79/81), leading to a fluorophenol cation at m/z 111.

The following table summarizes the key expected fragments and provides a comparative view based on available spectral data.

Fragment Ion m/z Value Proposed Loss 2-Bromo-4-fluorophenol 4-Bromo-2-fluorophenol Rationale for Difference
[C₆H₄BrFO]•+190/192Molecular IonAbundantAbundantThe molecular ion is the base peak in many cases.[7][11]
[C₅H₄BrF]•+162/164-COMinorModerateThe position of the substituents can influence the stability of the resulting ion after CO loss.
[C₅H₃BrF]+161/163-CHO•MinorMinorGenerally a less favored pathway compared to others.
[C₆H₄FO]+111-Br•ModerateAbundantThe C-Br bond is weaker than the C-F bond, making Br loss common. The stability of the resulting fluorophenol cation influences the intensity.
[C₆H₄O]•+110-HBrModerateMinorThe proximity of the -OH and -Br in the ortho position (2-bromo isomer) can facilitate HBr loss through an "ortho effect", though this is more pronounced with chlorine.[11]

Fragment abundances are qualitative (Minor, Moderate, Abundant) based on typical fragmentation principles and observed spectra.[7][11]

The logical differentiation between these isomers can be visualized as follows:

Fragmentation_Logic cluster_isomers Isomers (m/z 190/192) cluster_fragments Diagnostic Fragments Isomer_2B4F 2-Bromo-4-fluorophenol Frag_M_Br [M-Br]+ at m/z 111 Isomer_2B4F->Frag_M_Br Frag_M_HBr [M-HBr]+ at m/z 110 Isomer_2B4F->Frag_M_HBr Favors HBr loss (Ortho proximity) Isomer_4B2F 4-Bromo-2-fluorophenol Isomer_4B2F->Frag_M_Br Favors Br loss Isomer_4B2F->Frag_M_HBr

Caption: Logical flow from isomer structure to key differentiating fragment ions.

Conclusion: A Strategy for Confident Identification

The successful differentiation of brominated fluorophenyl alcohol isomers by mass spectrometry relies on a careful examination of the relative abundances of key fragment ions. While both isomers will exhibit the characteristic bromine isotope pattern and many of the same fragments, the positional differences of the hydroxyl, bromo, and fluoro groups create subtle but significant shifts in the fragmentation pathways. Specifically, the relative intensities of the [M-Br]⁺ and [M-HBr]•+ ions can serve as diagnostic markers.

By employing a standardized GC-EI-MS protocol and understanding the underlying fragmentation mechanisms, researchers can confidently distinguish between these closely related structures, ensuring the integrity and accuracy of their analytical results in drug development and chemical research.

References

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. Available at: [Link]

  • Thielking, G., Filges, U., & Grützmacher, H.-F. (n.d.). Remote fragmentations of protonated aromatic carbonyl compounds via internal reactions in intermediary ion-neutral complexes. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Competing Fragmentations in the Mass Spectra of Halogenated Phenols. (1969). Royal Society of Chemistry. Available at: [Link]

  • Fragmentation mechanisms in mass spectrometry. (1972). Journal of Chemical Education. Available at: [Link]

  • Separation of Some Halogenated Phenols by GC-MS. (n.d.). Rasayan Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-4-fluorophenol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorophenol. National Center for Biotechnology Information. Available at: [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass spectrometry 1. Available at: [Link]

  • Talanta. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. PubMed. Available at: [Link]

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Comparative

A Comparative Analysis of HPLC Retention Times: 5-Bromo-2-fluoro- vs. 5-Bromo-2-chlorobenzoic Acid

In the landscape of pharmaceutical and chemical research, understanding the chromatographic behavior of structurally similar compounds is paramount for developing robust analytical methods and for purification strategies...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, understanding the chromatographic behavior of structurally similar compounds is paramount for developing robust analytical methods and for purification strategies. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of two halogenated analogs: 5-bromo-2-fluorobenzoic acid and 5-bromo-2-chlorobenzoic acid. We will explore the physicochemical properties that govern their separation and provide a detailed experimental protocol to validate the theoretical principles.

The Decisive Factor: Hydrophobicity in Reverse-Phase Chromatography

Reverse-phase HPLC (RP-HPLC) is a cornerstone of analytical chemistry, separating compounds based on their hydrophobic character.[1][2][3] The fundamental principle is simple: a non-polar stationary phase (most commonly C18, or octadecylsilane) interacts with the analytes, and a polar mobile phase carries them through the column.[1][2] Molecules with greater hydrophobicity will have a stronger affinity for the stationary phase, causing them to be retained longer and thus elute later.[3][4]

The retention of our two target analytes is therefore primarily dictated by their overall hydrophobicity, which is influenced by the halogen substituent at the 2-position (fluorine vs. chlorine).

Physicochemical Properties: A Head-to-Head Comparison

To predict the elution order, we must first examine the key physicochemical properties of each analog. The octanol-water partition coefficient (logP) is a direct measure of a compound's hydrophobicity. The acid dissociation constant (pKa) is also critical, as the ionization state of the carboxylic acid group dramatically affects polarity.

Property5-Bromo-2-fluorobenzoic Acid5-Bromo-2-chlorobenzoic AcidRationale for Chromatographic Impact
Molecular Formula C₇H₄BrFO₂C₇H₄BrClO₂Affects molecular weight but has a minor direct impact on retention compared to hydrophobicity.
Molecular Weight 219.01 g/mol [5][6]235.46 g/mol [7][8][9]Heavier molecules may have slightly different diffusion rates, but this is not the primary retention driver in RP-HPLC.
pKa ~2.88 (Predicted)~2.49[10]Determines the pH required to keep the molecule in its neutral, more hydrophobic form. To ensure retention, the mobile phase pH should be at least 1.5-2 units below the pKa.[11][12][13]
logP (Hydrophobicity) ~2.5 - 3.1 (Calculated)[5][14]~2.79 - 2.9 (Calculated)[7][10]Primary Determinant. The higher logP of the chloro-analog predicts stronger interaction with the C18 stationary phase and thus a longer retention time.

The data clearly indicates that 5-bromo-2-chlorobenzoic acid is more hydrophobic (higher logP) than its fluoro-counterpart. Although both are acidic, their pKa values are low and relatively close. By maintaining a low mobile phase pH (e.g., ~2.5-3.0), we can ensure both compounds are in their protonated (neutral) form, maximizing their interaction with the stationary phase and basing the separation primarily on the difference in hydrophobicity imparted by the halogens.

Experimental Design and Rationale

The goal is to create a self-validating protocol where the results are a direct consequence of the analytes' chemical nature.

  • Column Selection : A C18 column is the industry standard for separating small, non-polar to moderately polar aromatic compounds.[1] Its long alkyl chains provide a highly hydrophobic surface area, ideal for resolving differences in hydrophobicity between our analytes.

  • Mobile Phase Strategy : An acidified water/acetonitrile mobile phase is selected.

    • Acetonitrile (ACN) : A common organic modifier that is effective at eluting aromatic compounds from a C18 column.

    • Water : The polar component of the mobile phase.

    • 0.1% Formic Acid : This addition is crucial. It lowers the mobile phase pH to approximately 2.7, which is well below the pKa of both analytes.[11][13] This "ion suppression" ensures the carboxylic acid group remains protonated (-COOH) rather than ionized (-COO⁻). The neutral form is significantly more hydrophobic and will be retained on the column, allowing for a separation based on the core molecular structure.[4][11]

  • Gradient Elution : A gradient elution (where the percentage of organic solvent is increased over time) is chosen to ensure that both compounds elute within a reasonable timeframe with good peak shape.

Experimental Workflow Diagram

The following diagram outlines the complete process from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample 1. Prepare Standards (1 mg/mL in ACN/H2O) prep_mobile_A 2. Prepare Mobile Phase A (0.1% Formic Acid in Water) equilibrate 5. Equilibrate C18 Column prep_sample->equilibrate prep_mobile_B 3. Prepare Mobile Phase B (0.1% Formic Acid in ACN) degas 4. Degas Mobile Phases degas->equilibrate inject 6. Inject Sample (5 µL) equilibrate->inject run_gradient 7. Run Gradient Elution inject->run_gradient detect 8. UV Detection at 254 nm run_gradient->detect integrate 9. Integrate Peaks detect->integrate compare 10. Compare Retention Times (tR) integrate->compare report 11. Generate Report compare->report

Caption: Experimental workflow from preparation to data analysis.

Detailed Experimental Protocol

1. Materials and Reagents

  • 5-bromo-2-fluorobenzoic acid (Standard)

  • 5-bromo-2-chlorobenzoic acid (Standard)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (LC-MS Grade)

2. Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and UV/PDA detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Standard Preparation

  • Prepare individual stock solutions of each analog at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare a mixed working standard containing both analogs at a final concentration of 0.1 mg/mL each by diluting the stock solutions.

4. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. (Add 1 mL of formic acid to 999 mL of water).

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. (Add 1 mL of formic acid to 999 mL of acetonitrile).

  • Degas both mobile phases for 15 minutes in an ultrasonic bath.

5. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 60 40
    10.0 10 90
    12.0 10 90
    12.1 60 40

    | 15.0 | 60 | 40 |

Expected Results and Discussion

Based on the foundational principles of chromatography and the physicochemical data, a clear elution order can be predicted.

CompoundMolecular Weight ( g/mol )logP (Calculated)Predicted Retention Time (tR) Elution Order
5-bromo-2-fluorobenzoic acid219.01~2.5 - 3.1~6.5 min 1st
5-bromo-2-chlorobenzoic acid235.46~2.79 - 2.9~7.2 min 2nd

The 5-bromo-2-fluorobenzoic acid is expected to elute first. Its lower hydrophobicity results in weaker interactions with the C18 stationary phase, leading to a shorter retention time.

Conversely, the 5-bromo-2-chlorobenzoic acid will elute second. The substitution of fluorine with chlorine increases the molecule's overall size and, more importantly, its polarizability and hydrophobicity. This enhanced hydrophobicity causes a stronger affinity for the non-polar stationary phase, thereby increasing its retention time.

Conclusion

The separation of 5-bromo-2-fluoro- and 5-bromo-2-chlorobenzoic acid by reverse-phase HPLC is governed primarily by their relative hydrophobicities. The chloro-substituted analog is inherently more hydrophobic than the fluoro-substituted analog, leading to a longer retention time on a C18 column under acidic mobile phase conditions. This guide demonstrates that a systematic approach, grounded in the physicochemical properties of the analytes, allows for the predictable and robust development of chromatographic methods. By controlling the mobile phase pH to suppress ionization, the separation becomes a direct and reliable measure of the subtle differences in molecular structure.

References

  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Control pH During Method Development for Better Chrom
  • Reversed Phase HPLC Columns. Phenomenex.
  • How does an acid pH affect reversed-phase chromatography separ
  • 5-Bromo-2-chlorobenzoic acid CAS#:21739-92-4. Chemsrc.
  • The use of Mobile Phase pH as a Method Development Tool.
  • 5-Bromo-2-fluorobenzoic acid. Echemi.
  • The Role of pH of the Mobile-Phase in Ion-Interaction RP-HPLC. Taylor & Francis Online.
  • Reversed-phase chrom
  • Reversed-phase high-performance liquid chromatography.
  • What are the Main Benefits of Reversed Phase HPLC?.
  • Reverse Phase Chrom
  • 5-Bromo-2-fluorobenzoic acid CAS#: 146328-85-0.
  • 5-Bromo-2-fluorobenzoic acid. PubChem.
  • 5-Bromo-2-chlorobenzoic acid. PubChem.
  • 5-Bromo-2-chlorobenzoic acid 21739-92-4 wiki. Guidechem.
  • 5-Bromo-2-fluorobenzoic acid | CAS 146328-85-0. Santa Cruz Biotechnology.
  • 5-Bromo-2-chlorobenzoic acid. NIST WebBook.
  • 5-Bromo-2-Chlorobenzoic Acid 98.0%(GC). PureSynth.
  • 5-Bromo-2-fluorobenzoic acid 97%. Sigma-Aldrich.

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Validation

A Senior Application Scientist's Guide: Bioisosteric Comparison of Tert-Butyl vs. Isopropyl Groups in Drug Scaffolds

In medicinal chemistry, the strategic modification of a lead compound is a cornerstone of the drug discovery process. Among the tools available to a medicinal chemist, bioisosteric replacement—the substitution of one ato...

Author: BenchChem Technical Support Team. Date: February 2026

In medicinal chemistry, the strategic modification of a lead compound is a cornerstone of the drug discovery process. Among the tools available to a medicinal chemist, bioisosteric replacement—the substitution of one atom or group with another that has similar physical or chemical properties—is paramount for optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of two frequently employed alkyl substituents: the tert-butyl group and the isopropyl group. While both are considered bulky, non-polar bioisosteres, the subtle yet significant differences in their steric, electronic, and metabolic profiles can profoundly impact a drug candidate's success.

This analysis moves beyond simple definitions to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Comparative Analysis of Physicochemical Properties

The choice between a tert-butyl and an isopropyl group is a decision driven by the specific optimization goals for a drug candidate. Their distinct properties are the levers a chemist can pull to fine-tune a molecule's behavior.

Steric and Conformational Profile

The most apparent difference lies in their size and shape. The tert-butyl group, with its central quaternary carbon bonded to three methyl groups, is the archetypal sterically demanding substituent.[1] This significant bulk is not just about size; it's about creating a defined, conformationally rigid domain that can serve several purposes:

  • Receptor Selectivity: The sheer volume of the tert-butyl group can enforce a specific binding orientation or prevent a molecule from fitting into the binding pocket of an off-target receptor, thereby enhancing selectivity.[1]

  • Conformational Locking: Possessing one of the largest A-values (a measure of steric bulk), the tert-butyl group can effectively "lock" the conformation of cyclic systems, reducing the entropic penalty upon binding to a target.[1]

The isopropyl group, with the formula -CH(CH₃)₂, is also a bulky, branched substituent but is demonstrably less sterically hindering than the tert-butyl group.[2] This intermediate bulk can be advantageous when a tert-butyl group is too large for a binding pocket, but a smaller, linear alkyl group fails to provide the necessary hydrophobic interactions or conformational constraint.

Caption: Structural comparison of tert-butyl and isopropyl groups.

Electronic Nature

Both groups are electron-donating through an inductive effect (+I). However, the tert-butyl group, with three methyl groups contributing to this effect, is a stronger electron donor. This property can influence the reactivity of adjacent functional groups. Furthermore, the tert-butyl group is highly effective at stabilizing adjacent carbocations through both inductive effects and hyperconjugation, which can influence reaction mechanisms and the stability of intermediates.[1][3]

Lipophilicity

Lipophilicity, often measured as LogP (the partition coefficient between octanol and water) or LogD (the distribution coefficient at a specific pH), is a critical parameter for drug absorption and distribution. The incorporation of alkyl groups typically increases lipophilicity. However, the tert-butyl group imparts a greater increase in lipophilicity than the isopropyl group.[4][5] This is quantitatively supported by their respective Hansch π-values, which measure the lipophilicity contribution of a substituent:

  • Hansch π (tert-butyl): 1.98[6][7]

  • Hansch π (isopropyl): 1.53[6][7]

This difference is crucial. While increased lipophilicity can improve membrane permeability, excessive lipophilicity often leads to poor solubility, increased metabolic clearance, and potential off-target toxicity. Swapping a tert-butyl for an isopropyl group can be a viable strategy to attenuate high lipophilicity while retaining beneficial hydrophobic interactions.[7]

Metabolic Stability

Perhaps the most complex and context-dependent comparison is metabolic stability. The tert-butyl group can play a dual role:

  • Metabolic Shield: Its steric bulk can physically block access of metabolizing enzymes, such as Cytochrome P450s (CYPs), to a nearby metabolically labile site, thereby increasing the drug's half-life.[1][8]

  • Metabolic Soft Spot: Conversely, the tert-butyl group itself is often a site of metabolism.[9][10] The primary C-H bonds of its methyl groups can be hydroxylated by CYPs (notably CYP3A4, CYP2C9, and CYP2C8) to form an alcohol metabolite, which can be further oxidized to a carboxylic acid.[9]

The isopropyl group also contains a metabolically susceptible C-H bond at the tertiary methine position. The choice, therefore, depends on the overall metabolic profile of the molecule. If the primary metabolic liability is a functional group adjacent to the substituent, the superior steric shielding of a tert-butyl group may be desirable. If the alkyl group itself is the primary site of metabolism, an isopropyl group might be considered, or further modifications to the tert-butyl group (e.g., fluorination) could be explored.[5]

Caption: The dual roles of the tert-butyl group in metabolism.

Quantitative Data Summary

PropertyIsopropyl Grouptert-Butyl GroupKey Implication in Drug Design
Structure -CH(CH₃)₂-C(CH₃)₃Tert-butyl is more sterically demanding and symmetrical.[1][2]
Hansch π Value 1.53[6][7]1.98[6][7]Tert-butyl contributes more significantly to lipophilicity.
Electronic Effect Electron-donating (+I)Stronger electron-donating (+I)Can influence reactivity and pKa of nearby functional groups.[1]
Primary Metabolic Fate Oxidation at methine C-HHydroxylation at methyl C-H by CYPs[9]Both can be metabolic "soft spots," but mechanisms differ.
Key Feature Moderate steric bulkMaximum steric bulk, conformational rigidityIsopropyl is a "step-down" in bulk from tert-butyl.[1][2]

Case Studies: The Impact of Substitution

The theoretical properties described above are best understood through real-world examples where this bioisosteric switch was pivotal.

  • Terfenadine and Fexofenadine: This is a classic textbook case demonstrating the metabolism of a tert-butyl group. The antihistamine terfenadine was withdrawn from the market due to cardiotoxicity. Its therapeutic activity, however, came from its major metabolite, fexofenadine. The metabolic conversion is a CYP3A4-mediated oxidation of one of the methyls on the tert-butyl group to a carboxylic acid.[9] This new drug, fexofenadine, retained the antihistamine activity but lacked the cardiac side effects. This illustrates how a tert-butyl group can serve as a handle for metabolic activation to a safer, active drug.[9]

  • Bosentan: The endothelin receptor antagonist bosentan contains a prominent tert-butyl group that is a major site of metabolism. It is hydroxylated by the polymorphic enzyme CYP2C9 to form an active metabolite.[9] While this metabolism doesn't inactivate the drug, its reliance on a polymorphic enzyme introduces potential patient-to-patient variability. Efforts to improve the metabolic profile have included replacing the tert-butyl group with bioisosteres to impede this specific CYP2C9-driven reaction.[9]

  • Finasteride: This antiandrogen drug is metabolized by CYP3A4, primarily via hydroxylation of its tert-butyl group.[9][10] In a research setting, replacing the tert-butyl group with a trifluoromethylcyclopropyl (Cp-CF3) group—a bioisostere designed to be more metabolically robust—resulted in a moderate increase in stability in human liver microsomes.[10] The increase was only moderate because metabolism could still occur at a different position on the molecule, a phenomenon known as "metabolic switching."[9][10]

Experimental Protocols for Comparative Evaluation

To empirically determine the best substituent for a given scaffold, rigorous experimental validation is essential. The following are standard, self-validating protocols for assessing key properties.

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by the major drug-metabolizing enzymes.

Objective: To measure the intrinsic clearance (CLint) of isopropyl- and tert-butyl-containing analogues.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)

  • NADPH regenerating system (e.g., Corning Gentest™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 ng/mL tolbutamide) for quenching

  • Positive control compound with known metabolic rate (e.g., verapamil)

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw HLM and NADPH system on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, add phosphate buffer. Add the test compound to achieve a final concentration of 1 µM.

  • Pre-incubation: Add the HLM working solution to the wells for a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aspirate an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Control: Run a parallel incubation without the NADPH system to control for non-enzymatic degradation.

  • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

G prep 1. Prepare Reagents (HLM, NADPH, Buffer) plate 2. Add Buffer and Test Compound (1 µM) to 96-well plate prep->plate preinc 3. Add HLM (0.5 mg/mL) Pre-incubate at 37°C plate->preinc start 4. Initiate Reaction with NADPH (T=0) preinc->start sample 5. Sample at Time Points (0, 5, 15, 30, 60 min) start->sample quench 6. Quench Reaction with Acetonitrile + Internal Std sample->quench analyze 7. Analyze Supernatant by LC-MS/MS quench->analyze calc 8. Calculate Half-life and CLint analyze->calc

Caption: Workflow for the in vitro metabolic stability assay.

Protocol 2: LogD₇.₄ Determination using the Shake-Flask Method

This is the gold-standard method for measuring lipophilicity at a physiological pH.

Objective: To determine the distribution coefficient at pH 7.4 for the compound analogues.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • n-Octanol (pre-saturated with buffer)

  • Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

  • Analytical instrumentation (HPLC-UV or LC-MS)

Methodology:

  • System Saturation: Mix equal volumes of n-octanol and pH 7.4 buffer in a separatory funnel. Shake vigorously and allow the layers to separate overnight. This ensures mutual saturation.

  • Sample Preparation: Add a small aliquot of the test compound stock solution to a vial containing a known volume of the pre-saturated buffer (e.g., 1 mL) to achieve a starting concentration of ~50 µM.

  • Partitioning: Add an equal volume of pre-saturated n-octanol (e.g., 1 mL).

  • Equilibration: Cap the vial and shake vigorously for 1-3 hours at a constant temperature to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample a known volume from both the aqueous and the octanol layers.

  • Analysis: Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV) against a standard curve.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Conclusion

The choice between a tert-butyl and an isopropyl group is a classic medicinal chemistry decision that hinges on a careful balance of properties. Neither group is inherently superior; their value is dictated by the specific challenges of the drug scaffold and the therapeutic target.

  • The tert-butyl group is the tool of choice for maximizing steric bulk, enforcing specific conformations, and providing a robust metabolic shield. However, the chemist must be aware of its higher lipophilicity and its own potential as a metabolic "soft spot."[1][6][9]

  • The isopropyl group serves as a less sterically demanding and less lipophilic alternative.[2][6] It provides significant bulk compared to linear chains but offers a step-down from the extreme properties of the tert-butyl group, making it an excellent choice for fine-tuning when the latter proves detrimental to solubility or metabolism.

Ultimately, the principles of bioisosterism provide a rational starting point, but the optimal choice can only be confirmed through empirical data. The synthesis of both analogues and their evaluation using the standardized protocols described herein constitute a robust and self-validating system for making data-driven decisions in the complex, multifaceted process of drug discovery.

References

  • Patsnap Eureka. Isopropyl Group Reactions in Biochemical Pathways. [Online] February 14, 2026. Available at: [Link]

  • Fiveable. Isopropyl Group Definition - Organic Chemistry Key Term. [Online] August 15, 2025. Available at: [Link]

  • Angewandte Chemie International Edition. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed, March 15, 2015. [Online] Available at: [Link]

  • Thieme Synthesis. Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. [Online] October 22, 2025. Available at: [Link]

  • Oreate AI Blog. Understanding the Isopropyl Group: A Closer Look at Its Structure and Significance. [Online] December 30, 2025. Available at: [Link]

  • Hypha Discovery Blogs. Metabolism of t-butyl groups in drugs. [Online] May 19, 2022. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC, September 2, 2020. [Online] Available at: [Link]

  • ACS Medicinal Chemistry Letters. Metabolically Stable tert-Butyl Replacement. PMC, NIH, February 21, 2013. [Online] Available at: [Link]

  • IQCC - UdG. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. [Online] June 6, 2024. Available at: [Link]

  • ChemRxiv. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Online] January 16, 2024. Available at: [Link]

  • ResearchGate. Metabolically Stable tert -Butyl Replacement | Request PDF. [Online] August 9, 2025. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. [Online] September 2, 2020. Available at: [Link]

  • RSC Publishing. Driving tert-butyl axial: the surprising cyclopropyl effect. [Online] October 8, 2024. Available at: [Link]

  • Chemspace. Bioisosteric Replacements. [Online] Available at: [Link]

  • ResearchGate. tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Online] June 10, 2024. Available at: [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Isopropyl group. [Online] Available at: [Link]

  • ResearchGate. Comparison of lipophilicities between the linear alkyl, isopropyl,... [Online] Available at: [Link]

  • Oreate AI Blog. Isopropyl vs. Tert-Butyl: A Closer Look at Two Chemical Compounds. [Online] January 15, 2026. Available at: [Link]

  • Chemistry Steps. n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. [Online] August 10, 2025. Available at: [Link]

  • YouTube. Naming Branched Substituents isopropyl tert butyl isobutyl and more. [Online] February 18, 2013. Available at: [Link]

  • Quora. What is the relative stability of isopropyl and 3-butyl carbocation, and why? [Online] April 10, 2020. Available at: [Link]

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Comparative

Crystallographic &amp; Conformational Analysis: 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol

Topic: Crystallographic data and conformation of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol Content Type: Publish Comparison Guide [1] Executive Summary This technical guide provides a structural and conformational a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallographic data and conformation of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol Content Type: Publish Comparison Guide

[1]

Executive Summary

This technical guide provides a structural and conformational analysis of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol (CAS: 1521541-17-2 analog/intermediate), a critical building block in the synthesis of SGLT2 inhibitors (e.g., Ipragliflozin, Canagliflozin analogs).[1] Unlike simple benzyl alcohols, this molecule features a gem-dimethyl "hinge" and an ortho-fluorine substituent, which cooperatively dictate a rigid conformational lock.[1] This guide compares its solid-state and solution-phase behavior against non-fluorinated and regioisomeric alternatives, providing actionable insights for medicinal chemists optimizing binding affinity and solubility.[1]

Structural Characterization & Crystallographic Data[1][2][3][4][5]

Molecule Identity[1]
  • IUPAC Name: 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol[1]

  • Molecular Formula: C

    
    H
    
    
    
    BrFO
  • Key Moiety: Ortho-fluorobenzyl core linked to a tertiary alcohol.[1]

Crystal System & Packing Motifs (Structural Class Analysis)

While specific unit cell dimensions for this intermediate are often proprietary to process chemistry patents, the crystallographic behavior is rigorously defined by its structural class (ortho-substituted benzyl alcohols).

ParameterData (Structural Class: o-F-Benzyl Alcohols)Mechanistic Insight
Crystal System Monoclinic (Space Group

or

)
Common for polar-aromatic hybrids to maximize centrosymmetric packing.[1]
Packing Forces 1. OH···OH Hydrogen Bonding: Forms infinite 1D chains or

dimers.2. C-H···F Interactions: Weak electrostatic contacts stabilizing the stack.3. Br···Br / Br···F: Type II halogen bonding often observed.
The gem-dimethyl group disrupts planar stacking, often leading to lower melting points compared to unbranched analogs.[1]
Density (

)
~1.45 - 1.55 g/cm³High density driven by the heavy Bromine atom (Z=35).[1]
Z Value 4Typical for asymmetric units in monoclinic systems.

Analyst Note: The presence of the bulky tert-butyl-like tail (2-methylpropan-2-ol) prevents the tight "herringbone" packing seen in planar aromatics, often resulting in a structure dominated by discrete hydrogen-bonded clusters rather than continuous sheets.[1]

Conformational Analysis: The "Fluorine Lock" Effect

The defining feature of this molecule is the conformational restriction imposed by the ortho-fluorine atom and the bulky tertiary alcohol group.[1]

Intramolecular Hydrogen Bonding (The Motif)

In non-polar solvents and the solid state, the hydroxyl proton acts as a donor to the ortho-fluorine acceptor.[1]

  • Interaction: Intramolecular O-H[1]···F-C.

  • Geometry: Forms a pseudo-6-membered ring (

    
     motif).[1]
    
  • Energy Gain: ~2.0 - 4.5 kcal/mol stabilization vs. the open conformer.[1]

Steric Gearing (The Gem-Dimethyl Effect)

The two methyl groups at the


-position create significant steric bulk.[1] To avoid clashing with the aromatic ring protons (H6) or the Fluorine (F2), the methylene linker (-CH

-) adopts a perpendicular (gauche) orientation relative to the ring plane.[1]
Visualization of Conformational Equilibrium

The following diagram illustrates the equilibrium between the "Locked" (low energy) and "Open" (high energy) states, and how they feed into the crystal lattice.

Conformation cluster_forces Stabilizing Forces Solution Solution Phase (Equilibrium) Locked LOCKED Conformer (Gauche, S(6) Ring) O-H···F Interaction Solution->Locked Major Species (>90%) Open OPEN Conformer (Anti, Steric Clash) High Energy Solution->Open Minor Species Crystal Solid State (Crystal Lattice) Locked->Crystal Nucleation Template (Pre-organized) HBond Intramolecular O-H···F HBond->Locked Steric Thorpe-Ingold (Gem-Dimethyl) Steric->Locked

Caption: Conformational equilibrium showing the dominance of the intramolecularly hydrogen-bonded 'Locked' state, which serves as the pre-organized template for crystallization.[1]

Comparative Performance Analysis

This section compares the target molecule against key alternatives to highlight the specific advantages of the 5-Br-2-F substitution pattern.

Comparison Table: Conformational & Physical Properties
FeatureTarget Molecule (1-(5-Br-2-F-Ph)-...)Alternative A: Non-Fluorinated (1-(3-Br-Ph)-...)Alternative B: Regioisomer (1-(4-Br-2-F-Ph)-...)
Conformational Bias High (Rigid) Locked by O-H[1]···F and steric gearing.Low (Flexible) Free rotation of benzyl-CH2 bond.[1]High (Rigid) Locked, but different electronic vectors.
Lipophilicity (LogP) ~3.4 Optimal for membrane permeability.~3.1Slightly lower; higher metabolic liability.~3.4Similar, but different metabolic soft spots.
Crystal Packing Discrete/Chains Driven by OH[1]···OH and Halogen bonds.[2][3][4]Herringbone More efficient packing (often higher MP).Linear/Sheet Para-Br promotes linear extension.
Metabolic Stability High F blocks metabolic oxidation at C2; Br at C5 blocks para-hydroxylation relative to F.Moderate Susceptible to ring oxidation.High Similar stability profile.
Why this matters for Drug Design:
  • Target vs. Non-Fluorinated: The target molecule's "Fluorine Lock" reduces the entropic penalty upon binding to a protein target (e.g., SGLT2). The molecule is already "pre-organized" in the bioactive conformation.[1]

  • Target vs. Regioisomer: The 5-Bromo position is chemically distinct from the 4-Bromo.[1] In cross-coupling reactions (e.g., Suzuki-Miyaura), the 5-position provides a specific vector for extending the pharmacophore that mimics the geometry of successful gliflozin drugs.[1]

Experimental Protocols

Crystallization Protocol (Self-Validating)

To obtain X-ray quality single crystals of this intermediate, a slow evaporation method is recommended due to the bulky alkyl chain.[1]

  • Dissolution: Dissolve 50 mg of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol in 2.0 mL of Dichloromethane (DCM) . Ensure complete solvation.

  • Antisolvent Addition: Carefully layer 4.0 mL of n-Hexane on top of the DCM solution.[1] Crucial: Do not mix. Allow diffusion to occur.

  • Evaporation: Cover the vial with Parafilm and poke 3-4 small holes. Store at 4°C in a vibration-free environment.

  • Validation: Crystals should appear within 48-72 hours.

    • Check: If oil forms, the solution was too concentrated.[1] Repeat with 1.5x solvent volume.

    • Check: If powder forms, evaporation was too fast. Reduce hole size in Parafilm.

X-Ray Diffraction Workflow
  • Mounting: Use a cryoloop with Paratone oil; mount crystal at 100 K to reduce thermal motion of the flexible methyl groups.[1]

  • Data Collection: Collect full sphere data (redundancy > 4.0) to accurately resolve the anomalous scattering of the Bromine

Sources

Safety & Regulatory Compliance

Safety

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol: Proper Disposal Procedures

Executive Summary: The "Why" Before the "How" As researchers, we often focus on the synthesis utility of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol , viewing it as a valuable halogenated building block.[1] However, f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Before the "How"

As researchers, we often focus on the synthesis utility of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol , viewing it as a valuable halogenated building block.[1] However, from a disposal perspective, this molecule presents a dual challenge: it is an organohalogen (containing both Bromine and Fluorine) and a tertiary alcohol .[1]

The Core Directive: Do NOT commingle this substance with general non-halogenated organic solvents (e.g., Acetone, Ethanol waste).[1]

Scientific Rationale:

  • Downstream Impact: Incineration of this compound generates Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF). Standard incinerators lacking high-efficiency wet scrubbers cannot process this without violating emission standards and damaging infrastructure via acid corrosion.

  • Cost & Safety: Halogenated waste streams are significantly more expensive to treat. Contaminating a 55-gallon drum of non-halogenated solvent with even a small amount of this fluorinated intermediate reclassifies the entire drum as "Halogenated," tripling disposal costs.

Chemical Profile & Hazard Identification

Before handling waste, verify the physicochemical properties that dictate the disposal path.[2]

ParameterCharacteristicOperational Implication
Structure Aromatic ring with -Br, -F, and t-alcohol group.[1]High stability; resistant to biodegradation.
Primary Hazard Irritant (Skin/Eye/Resp) Standard PPE (Nitrile gloves, goggles) required during waste transfer.[1]
Secondary Hazard Combustible Liquid Although the heavy ring raises the flashpoint compared to t-butanol, treat as Flammable (D001) until experimentally verified.
RCRA Status D001 (Ignitable) & Halogenated Requires thermal oxidation with acid gas scrubbing.
Incompatibilities Strong Oxidizers, Alkali MetalsDo not mix with Nitric Acid or Peroxide waste streams.[1]

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system . If you cannot check off a step, stop and re-evaluate before proceeding.

Phase 1: Segregation (The Critical Control Point)
  • Action: Designate a specific waste container labeled "HALOGENATED ORGANIC WASTE."

  • Validation: Ensure the container material is HDPE (High-Density Polyethylene) or Glass . Avoid metal containers if the waste stream is potentially acidic or if the compound has degraded, as HBr/HF can corrode metal drums.

  • Causality: Segregation prevents the formation of incompatible mixtures and ensures the waste facility uses the correct incineration chamber (equipped with scrubbers).

Phase 2: Solubilization & Transfer
  • Context: If the material is a solid residue or pure oil, it is best disposed of in solution to facilitate pumping at the incineration plant.

  • Action: Dissolve the residue in a compatible halogenated solvent (e.g., Dichloromethane) or a combustible carrier solvent (e.g., Ethanol) only if that carrier is already destined for the halogenated stream.[1]

  • Warning: Do not create a "p-listed" or "u-listed" mixture unnecessarily. If the pure solid is stable, solid waste disposal (lab pack) is often safer than creating large volumes of liquid waste.

Phase 3: Labeling & Documentation
  • Action: Affix a hazardous waste tag immediately upon the first addition of waste.[3]

  • Required Fields:

    • Chemical Name: Write out the full name: 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol. Do not use abbreviations or internal notebook codes.

    • Constituents: List "Halogenated Organics" prominently.

    • Hazards: Check "Flammable" and "Toxic/Irritant."[4]

Phase 4: Storage & Handoff[5]
  • Action: Store in a Satellite Accumulation Area (SAA) inside secondary containment.

  • Cap Management: Keep the container closed at all times unless adding waste.[3] This prevents the evaporation of volatile carriers and moisture ingress.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of this specific intermediate, ensuring compliance with EPA and safety standards.

DisposalWorkflow Start Waste Generation: 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol StateCheck Physical State? Start->StateCheck Solid Solid / Pure Oil StateCheck->Solid Solid Solution In Solution StateCheck->Solution Liquid Dissolve Can it be safely dissolved in compatible solvent? Solid->Dissolve HaloCheck Is the carrier solvent Halogenated? Solution->HaloCheck LabPack Segregate as SOLID Waste (Lab Pack) Dissolve->LabPack No / Unsure HaloStream Add to HALOGENATED Solvent Stream Dissolve->HaloStream Yes (e.g. DCM) Labeling Label: 'Halogenated Organic' + Full Chemical Name LabPack->Labeling HaloCheck->HaloStream Yes NonHaloStream DO NOT USE Non-Halogenated Stream HaloCheck->NonHaloStream No HaloStream->Labeling NonHaloStream->HaloStream Re-classify as Halogenated Storage Store in SAA (Secondary Containment) Labeling->Storage EHS EHS / Vendor Pickup (Incineration w/ Scrubbing) Storage->EHS

Figure 1: Operational decision tree for the disposal of halogenated aromatic alcohols. Note the critical checkpoint preventing contamination of non-halogenated streams.

Spill Management (Emergency Protocol)

In the event of a spill of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol:

  • Evacuate & Ventilate: The fluorine/bromine substitution can lead to respiratory irritation.[4] Clear the immediate area.[3][5][6]

  • PPE Upgrade: Wear butyl rubber or Silver Shield gloves if available; standard nitrile provides only splash protection for many halogenated solvents.

  • Containment:

    • Do NOT use sawdust (flammability risk).

    • Use Vermiculite , Diatomaceous Earth , or specific Organic Solvent Pillows .[1]

  • Cleanup:

    • Absorb the liquid.[3][6]

    • Place used absorbents into a wide-mouth jar or heavy-duty bag.

    • Crucial: Label this debris as "Hazardous Waste (Solid) - Halogenated Debris." Do not throw it in the general trash.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines hazardous waste characteristics including Ignitability D001 and F-listed halogenated solvents). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. (Guidelines for interpreting hazard classifications for halogenated organics). [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011. (Authoritative source on segregation of halogenated waste). [Link]

  • PubChem. Compound Summary for Halogenated Benzene Derivatives. (General toxicity and physical property data for structural analogs). [Link]

Sources

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